molecular formula C14H9NO2 B412070 3-Phenyl-2,1-benzoxazole-5-carbaldehyde CAS No. 94752-06-4

3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Cat. No.: B412070
CAS No.: 94752-06-4
M. Wt: 223.23g/mol
InChI Key: HBKIUYNVKNTXMD-UHFFFAOYSA-N
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Description

3-Phenyl-2,1-benzoxazole-5-carbaldehyde is a valuable chemical scaffold in medicinal chemistry and antimicrobial research. The benzoxazole core is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and pi-pi stacking interactions with biological targets . This specific derivative serves as a key synthetic intermediate for developing novel bioactive molecules. Research indicates that 2-substituted benzoxazole analogues exhibit significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli , with studies linking this activity to the inhibition of the bacterial enzyme DNA gyrase . Furthermore, structurally related benzoxazole compounds have demonstrated promising antiplasmodial activity against chloroquine-resistant Plasmodium falciparum , highlighting the scaffold's potential in antimalarial drug development . The aldehyde functional group on this molecule provides a versatile handle for further synthetic elaboration, enabling researchers to generate diverse libraries of compounds, such as Schiff bases and amides, for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2,1-benzoxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)14(17-15-13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKIUYNVKNTXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Phenyl-2,1-benzoxazole-5-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Foreword: Bridging Scaffolds for Novel Discovery

In the landscape of medicinal chemistry and materials science, the strategic fusion of validated pharmacophores and reactive functional groups is a cornerstone of innovation. The benzoxazole moiety is a well-established "privileged structure," forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Concurrently, the aromatic aldehyde group serves as a uniquely versatile synthetic handle, enabling a vast array of chemical transformations.[4]

This guide focuses on the novel chemical entity This compound . While specific experimental data for this compound is not yet prevalent in the literature, its hybrid structure presents a compelling target for investigation. The purpose of this document is to provide a comprehensive theoretical and practical framework for the modern researcher. We will leverage established principles of organic chemistry and spectroscopy to propose robust methodologies for its synthesis, outline a rigorous analytical workflow for its characterization, and explore its anticipated reactivity. This guide is designed not as a historical record, but as a forward-looking roadmap for unlocking the potential of this promising molecule.

Core Molecular Profile & Physicochemical Predictions

A foundational understanding of a molecule begins with its basic physicochemical properties. While experimental values await determination, computational models provide valuable initial parameters for researchers, aiding in the design of purification strategies and anticipating biological behavior.

PropertyPredicted ValueData SourceSignificance for the Researcher
Molecular Formula C₁₄H₉NO₂PubChem[5]Confirms elemental composition and is essential for mass spectrometry.
Molecular Weight 223.23 g/mol Guidechem[6]Crucial for calculating molar equivalents in reaction stoichiometry.
Monoisotopic Mass 223.06332 DaPubChemLite[5]The exact mass expected in high-resolution mass spectrometry (HRMS).
XLogP3-AA 2.8Guidechem[6]An estimate of lipophilicity; this value suggests good potential for membrane permeability.
Hydrogen Bond Acceptors 3Guidechem[6]The nitrogen and two oxygen atoms can accept hydrogen bonds, influencing solubility and receptor binding.
Hydrogen Bond Donors 0Guidechem[6]Lack of donor groups impacts solubility and interaction patterns.
Rotatable Bonds 2Guidechem[6]The phenyl-benzoxazole and formyl-benzoxazole bonds allow for conformational flexibility.
Melting Point 158-160 °CGuidechem[6]Provides a preliminary target for physical characterization and purity assessment.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or aldehyde, often under acidic or oxidative conditions.[7][8] We propose a robust and logical synthetic pathway starting from commercially available precursors.

Proposed Synthetic Pathway: Oxidative Cyclocondensation

This approach involves the reaction of 4-hydroxy-3-aminobenzaldehyde with benzaldehyde in the presence of an oxidizing agent. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable benzoxazole ring.

Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product A 4-Hydroxy-3-aminobenzaldehyde C Solvent (e.g., DMSO) Oxidant (e.g., DDQ or O₂) Heat A->C B Benzaldehyde B->C D Aqueous Workup & Extraction C->D Reaction Mixture E Column Chromatography (Silica Gel) D->E Crude Product F Recrystallization E->F Partially Purified Product G This compound F->G Pure Product Reactivity_of_Aldehyde cluster_reactions Potential Transformations of the Aldehyde Group start {this compound | R-CHO} oxidation Carboxylic Acid R-COOH start->oxidation Oxidation [KMnO₄ or CrO₃] reduction Primary Alcohol R-CH₂OH start->reduction Reduction [NaBH₄ or LiAlH₄] reductive_amination Amine R-CH₂-NR'R'' start->reductive_amination Reductive Amination [R'R''NH, NaBH(OAc)₃] wittig Alkene R-CH=CHR' start->wittig Wittig Reaction [Ph₃P=CHR'] schiff_base Imine (Schiff Base) R-CH=N-R' start->schiff_base Condensation [R'NH₂, acid cat.]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde that will influence its spectra are:

  • The 2,1-Benzoxazole Core: A bicyclic aromatic system containing a fused benzene ring and an isoxazole ring. The heteroatoms (N and O) and the aromatic nature of this core will dictate the electronic environment of its constituent atoms.

  • The Phenyl Substituent at Position 3: This group will introduce characteristic signals in the aromatic region of the NMR spectra and influence the overall electronic structure of the molecule.

  • The Carbaldehyde Group at Position 5: This electron-withdrawing group will have a significant impact on the chemical shifts of the adjacent protons and carbons in the benzene portion of the benzoxazole core. It will also give rise to highly characteristic signals in both IR and NMR spectra.

Below is a diagram illustrating the molecular structure and the standard numbering convention for the 2,1-benzoxazole ring system, which will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions arising from the aromatic rings and the carbaldehyde group.

Expected IR Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Medium-WeakAromatic C-H StretchVibrations of the C-H bonds on the benzoxazole and phenyl rings.
~2850 and ~2750WeakAldehyde C-H StretchThese two distinct peaks are highly characteristic of an aldehyde C-H bond and are invaluable for distinguishing aldehydes from ketones.[1][2]
~1705StrongAldehyde C=O StretchThe carbonyl stretch is one of the most intense peaks in the spectrum. Its position is shifted to a lower wavenumber from a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic benzoxazole ring.[3][4]
~1600-1450Medium-StrongAromatic C=C and C=N StretchThese absorptions arise from the stretching vibrations within the aromatic framework of the benzoxazole and phenyl rings.
~1210-1160MediumAr-C(HO) StretchStretching of the single bond between the aromatic ring and the aldehyde carbon.[4]
~900-675StrongAromatic C-H BendingOut-of-plane bending vibrations of the C-H bonds on the aromatic rings can provide information about the substitution pattern.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes a standard method for acquiring an IR spectrum of a solid sample.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly.

G cluster_prep Preparation cluster_acq Measurement cluster_post Post-processing Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Apply_Sample Apply Solid Sample Acquire_Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Process_Data Process Data (Ratioing) Collect_Spectrum->Process_Data Clean_Up Clean Crystal Process_Data->Clean_Up

Caption: Workflow for ATR FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aldehyde proton and the aromatic protons. The electron-withdrawing nature of the aldehyde and the nitrogen and oxygen atoms of the benzoxazole ring will significantly influence the chemical shifts.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.1Singlet (s)1HH-CHOThe aldehyde proton is highly deshielded and appears far downfield.[2][3]
~8.2-8.5Multiplet (m)2HH4, H6These protons are ortho and para to the electron-withdrawing aldehyde group and are expected to be the most deshielded of the benzoxazole protons.
~7.9-8.1Multiplet (m)2HH2', H6'Protons on the phenyl ring ortho to the benzoxazole attachment point.
~7.5-7.8Multiplet (m)4HH7, H3', H4', H5'Overlapping signals from the remaining protons on the benzoxazole and phenyl rings.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Expected ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~192C=OThe aldehyde carbonyl carbon is characteristically found in this downfield region.
~165C3Carbon attached to the nitrogen of the isoxazole ring and the phenyl group.
~155-160C7aQuaternary carbon at the fusion of the two rings, adjacent to the oxygen atom.
~110-140Aromatic CA complex region containing signals for the remaining carbons of the benzoxazole and phenyl rings. Specific assignments would require advanced 2D NMR techniques.
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers can also reference to the residual solvent peak).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS or residual solvent signal.

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Expected Mass Spectrometry Data

For this compound (C₁₄H₉NO₂), the exact mass is 223.0633 g/mol .

  • Ionization Mode: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 224.0706.

  • Key Fragmentation Pathways:

    • Loss of CO: A common fragmentation for aromatic aldehydes is the loss of a carbon monoxide molecule (28 Da) from the molecular ion, leading to a fragment at m/z 196.[5]

    • Cleavage of the Benzoxazole Ring: The benzoxazole ring can undergo characteristic fragmentation, though the specific pathways can be complex.

G M_H [M+H]⁺ m/z = 224 M_H_CO [M+H-CO]⁺ m/z = 196 M_H->M_H_CO - CO (28 Da) Other_Frags Other Fragments M_H->Other_Frags Ring Cleavage

Caption: Predicted major fragmentation pathway in ESI-MS.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography (Optional but Recommended):

    • Use a High-Performance Liquid Chromatography (HPLC) system to introduce the sample into the mass spectrometer. This helps to purify the sample and remove non-volatile salts.

    • A C18 reversed-phase column is typically used with a water/acetonitrile mobile phase gradient.

  • Mass Spectrometry:

    • Infuse the sample solution directly or via the LC into the ESI source of the mass spectrometer.

    • Acquire data in full scan mode to detect the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion peak (m/z 224) to induce fragmentation and record the resulting fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The combination of IR, NMR, and MS provides a powerful and complementary set of tools for the unambiguous identification and structural confirmation of this compound. The characteristic aldehyde signals in the IR (~1705 cm⁻¹, ~2750/2850 cm⁻¹) and ¹H NMR (~10.1 ppm), along with the molecular ion peak in the mass spectrum (m/z 224 for [M+H]⁺), serve as key diagnostic markers. This guide, grounded in established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers working with this and related heterocyclic systems.

References

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-Phenyl-1,2-benzisoxazole-5-carbaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-phenyl-1,2-benzisoxazole-5-carbaldehyde, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its precise chemical identity, synthetic methodologies, physicochemical characteristics, and its role as a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds.[1] Its unique structural and electronic properties make it a valuable building block in the design of novel drugs. The aromaticity of the fused ring system confers significant stability, while the nitrogen and oxygen heteroatoms provide sites for hydrogen bonding and other non-covalent interactions with biological targets.[2]

Derivatives of 1,2-benzisoxazole are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][3][4][5] Notable examples of marketed drugs featuring this scaffold include the antipsychotic risperidone and the anticonvulsant zonisamide, underscoring its therapeutic relevance.[1][2] The nature and position of substituents on the benzisoxazole ring are critical in modulating the biological activity of these compounds, making the exploration of novel derivatives a key focus of medicinal chemistry research.[1]

Nomenclature and Structure of 3-Phenyl-1,2-benzisoxazole-5-carbaldehyde

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name

The correct IUPAC name for the molecule is 3-phenyl-1,2-benzisoxazole-5-carbaldehyde .

Let's dissect this name to understand the underlying structure:

  • 1,2-benzisoxazole : This denotes a bicyclic system where a benzene ring is fused to an isoxazole ring. The numbers '1,2' indicate the positions of the oxygen and nitrogen atoms, respectively, in the five-membered ring relative to the fusion points.

  • 3-phenyl : A phenyl group is attached to the carbon atom at position 3 of the benzisoxazole ring system.

  • 5-carbaldehyde : An aldehyde functional group (-CHO) is attached to the carbon atom at position 5 of the benzene ring portion of the benzisoxazole scaffold. The suffix "carbaldehyde" is used when the aldehyde group is attached to a ring system.[6]

It is important to distinguish this isomer from the 2,1-benzisoxazole (also known as anthranil) ring system. While both are isomers, the 1,2-benzisoxazole scaffold is more commonly found in pharmaceuticals.

Chemical Structure

The two-dimensional structure of 3-phenyl-1,2-benzisoxazole-5-carbaldehyde is depicted below:

Caption: 2D structure of 3-phenyl-1,2-benzisoxazole-5-carbaldehyde.

Molecular Identifiers

For unambiguous identification in databases and literature, the following identifiers are crucial:

IdentifierValueSource
Molecular Formula C₁₄H₉NO₂PubChem
Molecular Weight 223.23 g/mol PubChem
CAS Number 94752-06-4Guidechem[7]
Canonical SMILES C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=OPubChem[8]
InChIKey HBKIUYNVKNTXMD-UHFFFAOYSA-NPubChem[8]

Synthesis of 3-Phenyl-1,2-benzisoxazole-5-carbaldehyde

The synthesis of 3-substituted 1,2-benzisoxazoles can be achieved through various synthetic routes. A common and effective strategy involves the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes.[1] This method offers a direct pathway to functionalized benzisoxazoles under mild conditions.[9]

Synthetic Workflow Overview

The logical workflow for the synthesis of 3-phenyl-1,2-benzisoxazole-5-carbaldehyde via a [3+2] cycloaddition is outlined below. This approach utilizes a substituted aryne precursor and a nitrile oxide precursor.

G cluster_start Starting Materials cluster_reaction In Situ Generation and Cycloaddition cluster_workup Workup and Purification start1 4-Formyl-2-(trimethylsilyl)phenyl triflate (Aryne Precursor) in_situ Generation of 4-formylbenzyne and benzonitrile oxide (using CsF) start1->in_situ start2 N-hydroxybenzimidoyl chloride (Nitrile Oxide Precursor) start2->in_situ cycloaddition [3+2] Cycloaddition in_situ->cycloaddition quench Reaction Quenching (with Water) cycloaddition->quench extract Extraction (with Diethyl Ether) quench->extract purify Purification (Flash Column Chromatography) extract->purify product 3-Phenyl-1,2-benzisoxazole-5-carbaldehyde (Final Product) purify->product

Caption: Synthetic workflow for 3-phenyl-1,2-benzisoxazole-5-carbaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 3-substituted 1,2-benzisoxazoles.[1][9]

Materials:

  • 4-Formyl-2-(trimethylsilyl)phenyl triflate (Aryne precursor)

  • N-hydroxybenzimidoyl chloride (Nitrile oxide precursor)

  • Cesium fluoride (CsF)

  • Anhydrous acetonitrile

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a sealed tube containing a solution of 4-formyl-2-(trimethylsilyl)phenyl triflate (1.2 equivalents) and cesium fluoride (3.0 equivalents) in anhydrous acetonitrile, add a solution of N-hydroxybenzimidoyl chloride (1.0 equivalent) in anhydrous acetonitrile. The addition should be performed slowly via a syringe pump over a period of 2.5 hours.

    • Rationale: The slow addition of the nitrile oxide precursor helps to maintain a low concentration of the highly reactive nitrile oxide intermediate, minimizing side reactions and dimerization.

  • Reaction Progression: Stir the reaction mixture at room temperature for an additional 30 minutes after the addition is complete.

  • Workup: Quench the reaction by adding water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 3-phenyl-1,2-benzisoxazole-5-carbaldehyde.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile.

PropertyValueSource
Melting Point 158-160 °CGuidechem[7]
Boiling Point (Predicted) 431.8 ± 25.0 °C at 760 mmHgGuidechem[7]
Density (Predicted) 1.3 ± 0.1 g/cm³Guidechem[7]
XLogP3-AA (Predicted) 2.8PubChem[8]
Topological Polar Surface Area 43.1 ŲGuidechem[7]

Applications in Drug Discovery and Medicinal Chemistry

The 3-phenyl-1,2-benzisoxazole-5-carbaldehyde scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The aldehyde functionality serves as a versatile chemical handle for further elaboration and modification.

As a Precursor for Biologically Active Molecules

The aldehyde group can be readily converted into a wide range of other functional groups, including but not limited to:

  • Amines: via reductive amination to introduce various alkyl or aryl amines.

  • Alcohols: via reduction to the corresponding benzyl alcohol.

  • Carboxylic acids: via oxidation.

  • Imines and Schiff bases: via condensation with primary amines.

These transformations allow for the systematic exploration of the structure-activity relationship (SAR) of the 3-phenyl-1,2-benzisoxazole scaffold.

Potential Therapeutic Areas

Given the broad biological activities of benzisoxazole derivatives, compounds derived from 3-phenyl-1,2-benzisoxazole-5-carbaldehyde could be investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: Certain 3-aryl-1,2-benzisoxazole derivatives have been explored as anticancer agents.[5]

  • Antimicrobial Agents: The benzisoxazole scaffold has been incorporated into molecules with antibacterial and antifungal properties.[4][5]

  • Central Nervous System (CNS) Disorders: As previously mentioned, the benzisoxazole core is present in several antipsychotic and anticonvulsant drugs.[1][2]

  • Anti-inflammatory Agents: Some benzisoxazole derivatives have shown promise as anti-inflammatory agents.[4]

The aldehyde at the 5-position can be used to link the benzisoxazole core to other pharmacophores, potentially leading to multi-target ligands or compounds with improved pharmacokinetic properties.

Conclusion

3-Phenyl-1,2-benzisoxazole-5-carbaldehyde is a well-defined chemical entity with a versatile synthetic profile and significant potential in medicinal chemistry. Its robust synthesis, coupled with the reactivity of the aldehyde group, makes it an attractive starting material for the development of novel therapeutic agents across a range of disease areas. The continued exploration of this and related benzisoxazole scaffolds is a promising avenue for future drug discovery efforts.

References

  • PubChem. 3-(Benzyloxy)isoxazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-phenyl-2,1-benzoxazole-5-carbaldehyde (C14H9NO2). [Link]

  • PubChem. 3-(4-Phenylphenyl)-2,1-benzoxazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Phenylisoxazole. National Center for Biotechnology Information. [Link]

  • Wikipedia. Benzisoxazole. [Link]

  • ResearchGate. Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. [Link]

  • Taylor & Francis Online. Benzisoxazole – Knowledge and References. [Link]

  • National Center for Biotechnology Information. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • ResearchGate. Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]

  • Semantic Scholar. Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of Benzisoxazoles. [Link]

  • Matrix Fine Chemicals. 2,1,3-BENZOTHIADIAZOLE-5-CARBALDEHYDE. [Link]

  • Chemistry Stack Exchange. When is the carbaldehyde suffix correct?. [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-phenyl-2,1-benzoxazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates the structural features, spectroscopic profile, and reactivity of this molecule, offering a foundational understanding for its application in further research and development. While specific experimental data for this particular derivative is not extensively available in public literature, this guide synthesizes information on the core 2,1-benzoxazole scaffold and related analogues to project its characteristics.

Introduction: The 2,1-Benzoxazole Scaffold

The 2,1-benzoxazole, also known as anthranil, is a bicyclic aromatic heterocycle that has garnered significant attention in the field of synthetic and medicinal chemistry. This structural motif is a key component in a variety of biologically active compounds. The fusion of a benzene ring with an isoxazole ring imparts a unique electronic and steric profile, making it a valuable pharmacophore in drug discovery. The reactivity of the 2,1-benzoxazole system is characterized by the susceptibility of the N-O bond to cleavage under certain conditions, leading to ring-opening reactions that can be exploited for the synthesis of other important chemical entities.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, rigid structure. The phenyl group at the 3-position and the carbaldehyde group at the 5-position significantly influence its electronic distribution, polarity, and potential for intermolecular interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol [1]
CAS Number 94752-06-4
Appearance Predicted to be a solid at room temperatureInferred from related structures
Melting Point Not experimentally determined in available literature.-
Boiling Point Not experimentally determined in available literature.-
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related structures
SMILES C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O[1]
InChI InChI=1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)14(17-15-13)11-4-2-1-3-5-11/h1-9H[1]

Synthesis Strategies for the 2,1-Benzoxazole Core

Cyclization of o-Nitroaryl Precursors

A common and versatile method for the synthesis of 2,1-benzisoxazoles involves the reductive cyclization of ortho-nitroaryl compounds. For the target molecule, a plausible precursor would be a derivative of 2-nitro-5-formyl-benzophenone.

Diagram 1: Proposed Synthetic Pathway via Reductive Cyclization

G Precursor 2-Nitro-5-formyl-benzophenone Intermediate Nitrene Intermediate Precursor->Intermediate Reducing Agent (e.g., PPh₃) Product 3-Phenyl-2,1-benzoxazole- 5-carbaldehyde Intermediate->Product Intramolecular Cyclization

Caption: Proposed synthesis via reductive cyclization of a nitro precursor.

This approach leverages the formation of a transient nitrene species which then undergoes intramolecular cyclization to form the benzoxazole ring. The choice of reducing agent is critical to control the reaction and avoid over-reduction of the aldehyde functionality.

Synthesis from Aryl Azides

Another established route involves the thermolysis or photolysis of ortho-substituted aryl azides. The decomposition of the azide generates a nitrene that can cyclize to form the 2,1-benzoxazole ring.

G Azide_Precursor 2-Azido-5-formyl-benzophenone Nitrene Nitrene Intermediate Azide_Precursor->Nitrene Heat or UV light Product 3-Phenyl-2,1-benzoxazole- 5-carbaldehyde Nitrene->Product Cyclization

Caption: Key reactions involving the aldehyde group.

Reactivity of the 2,1-Benzoxazole Ring

The 2,1-benzoxazole ring system can undergo reactions such as:

  • Ring Opening: The relatively weak N-O bond can be cleaved under reductive conditions, leading to the formation of o-aminobenzophenone derivatives. This is a synthetically useful transformation.

  • Electrophilic Aromatic Substitution: The benzene portion of the benzoxazole ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.

Potential Applications in Drug Discovery and Materials Science

The this compound scaffold holds promise for applications in several scientific domains. In drug discovery, the benzoxazole core is present in a number of compounds with diverse biological activities. The aldehyde functionality provides a convenient point for modification and the generation of compound libraries for screening against various therapeutic targets. The planar aromatic structure also suggests potential applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as a building block for novel polymers.

Conclusion

This compound is a molecule with significant potential for further investigation. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, drawing upon the established chemistry of the 2,1-benzoxazole scaffold. While a detailed experimental characterization is yet to be widely published, the information presented here serves as a valuable resource for researchers interested in exploring the synthesis, reactivity, and applications of this intriguing heterocyclic compound. Further experimental work is warranted to fully elucidate the properties and potential of this molecule.

References

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An In-depth Technical Guide to 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde (CAS 94752-06-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Drawing from available chemical data and the broader context of benzisoxazole pharmacology, this document aims to equip researchers with the foundational knowledge necessary for its further investigation and application.

Chemical Identity and Physicochemical Properties

3-Phenyl-2,1-benzisoxazole-5-carbaldehyde is an aromatic heterocyclic compound featuring a benzisoxazole core substituted with a phenyl group at the 3-position and a carbaldehyde group at the 5-position.

Table 1: Chemical Identifiers and Key Properties

PropertyValueSource
CAS Number 94752-06-4[1]
IUPAC Name 3-phenyl-2,1-benzoxazole-5-carbaldehyde[2]
Molecular Formula C₁₄H₉NO₂[3]
Molecular Weight 223.23 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O[3]
InChIKey HBKIUYNVKNTXMD-UHFFFAOYSA-N[3]
Melting Point 158-160 °C[2]
Boiling Point (Predicted) 431.8 ± 25.0 °C at 760 mmHg[2]
Density (Predicted) 1.3 ± 0.1 g/cm³[2]
LogP (Predicted) 2.70 - 2.8[2][3]
Topological Polar Surface Area 43.1 Ų[2][3]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Synthesis and Characterization

The general synthesis of 1,2-benzisoxazoles can be achieved through various methods, including the condensation of a Schiff's base with DMSO-I₂-H₂SO₄.[4]

Characterization of this compound would typically involve a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the aromatic rings and the aldehyde group.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. Predicted mass-to-charge ratios (m/z) for various adducts are available.[3]

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the carbonyl group (C=O) of the aldehyde, the C=N and N-O bonds of the isoxazole ring, and the aromatic C-H and C=C bonds.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the empirical formula.

Potential Biological Activity and Applications in Drug Discovery

The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[5][6] Derivatives of benzisoxazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial Activity: Various benzisoxazole derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5]

  • Anti-inflammatory Effects: Some benzisoxazoles exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like lipoxygenase.[3]

  • Anticancer Properties: The benzisoxazole nucleus is a component of several compounds investigated for their cytotoxic effects against various cancer cell lines.[5]

  • Anticonvulsant Activity: The anticonvulsant drug zonisamide contains a 1,2-benzisoxazole ring, highlighting the potential of this scaffold in neurological applications.

Given the presence of the aldehyde functional group, 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde serves as a versatile intermediate for the synthesis of a library of derivatives. The aldehyde can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form Schiff bases and other complex molecules. This allows for systematic structure-activity relationship (SAR) studies to optimize for a desired biological target.

Workflow for Investigating Biological Activity

Biological Activity Workflow Workflow for Investigating Biological Activity cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit to Lead & Optimization Compound 3-Phenyl-2,1-benzisoxazole- 5-carbaldehyde (94752-06-4) Derivatization Synthesis of Derivatives Compound->Derivatization Purification Purification & QC Derivatization->Purification Antimicrobial Antimicrobial Assays (MIC determination) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., LOX inhibition) Purification->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR ADMET In Silico & In Vitro ADMET Profiling SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

Caption: A generalized workflow for exploring the therapeutic potential of 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde.

Safety and Handling

Specific toxicological data for 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde is not available. However, based on the general safety information for related aromatic aldehydes and heterocyclic compounds, the following precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Hazard Statements (General for related compounds): May be harmful if swallowed and may cause skin and eye irritation.[7]

A thorough risk assessment should be conducted before handling this compound. Refer to the Material Safety Data Sheet (MSDS) from the supplier for the most current and detailed safety information.

Conclusion and Future Directions

3-Phenyl-2,1-benzisoxazole-5-carbaldehyde represents a promising, yet underexplored, chemical entity. Its structural similarity to a class of compounds with known and diverse biological activities makes it a compelling candidate for further research in drug discovery. The presence of a reactive aldehyde group provides a convenient handle for the generation of novel derivatives. Future research should focus on:

  • Development and publication of a robust and scalable synthetic protocol.

  • Comprehensive spectroscopic and crystallographic characterization.

  • Systematic in vitro screening against a panel of biological targets to identify potential therapeutic applications.

  • In-depth toxicological evaluation to establish a safety profile.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this intriguing benzisoxazole derivative.

References

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  • PubChem. 3-(4-Phenylphenyl)-2,1-benzoxazole-5-carbaldehyde. Available from: [Link]

  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(78), 49455-49472. Available from: [Link]

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An In-Depth Technical Guide to 3-Phenyl-2,1-benzoxazole-5-carbaldehyde: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intriguing World of Benzisoxazoles

3-Phenyl-2,1-benzoxazole-5-carbaldehyde belongs to the 2,1-benzisoxazole (or anthranil) family, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. These scaffolds are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. The fusion of a benzene ring with an isoxazole ring creates a unique electronic and structural framework, making these molecules versatile building blocks in the design of novel therapeutic agents. Derivatives of benzisoxazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties. This guide provides a comprehensive overview of the synthesis, and potential applications of this compound, a specific derivative with potential for further exploration in drug discovery.

Historical Context and Discovery

Synthetic Pathways: A Two-Step Approach

The synthesis of this compound can be logically approached in two main stages: the construction of the 3-phenyl-2,1-benzisoxazole core, followed by the introduction of the carbaldehyde group at the 5-position.

Part 1: Synthesis of the 3-Phenyl-2,1-benzisoxazole Core

A robust and frequently cited method for the synthesis of 3-aryl-2,1-benzisoxazoles involves the reaction of a nitroarene with a compound containing a benzylic C-H acid. This approach offers a direct route to the desired heterocyclic system.

Reaction Scheme:

Synthesis of 3-Phenyl-2,1-benzisoxazole start o-Nitrotoluene intermediate σH-adduct start->intermediate reagent1 Benzyl Cyanide reagent1->intermediate base Strong Base (e.g., t-BuOK) base->intermediate product 3-Phenyl-2,1-benzisoxazole intermediate->product silylating_agent Silylating Agent (e.g., TMSCl) silylating_agent->product

Figure 1: General workflow for the synthesis of the 3-Phenyl-2,1-benzisoxazole core.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-nitrotoluene (1 equivalent) and benzyl cyanide (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of a strong base, such as potassium tert-butoxide (t-BuOK) (2 equivalents) in the same solvent, to the reaction mixture over 30 minutes.

  • Formation of the σH-adduct: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Silylation and Cyclization: Cool the reaction mixture again to 0 °C and add a silylating agent, such as trimethylsilyl chloride (TMSCl) (1.5 equivalents), dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-phenyl-2,1-benzisoxazole.

Part 2: Formylation of 3-Phenyl-2,1-benzisoxazole

The introduction of a formyl (aldehyde) group onto an aromatic ring can be effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to functionalize electron-rich aromatic systems.[1][2][3]

Reaction Scheme:

Vilsmeier-Haack Formylation start 3-Phenyl-2,1-benzisoxazole intermediate Iminium Salt Intermediate start->intermediate reagent1 Vilsmeier Reagent (DMF/POCl3) reagent1->intermediate product 3-Phenyl-2,1-benzoxazole- 5-carbaldehyde intermediate->product hydrolysis Aqueous Work-up hydrolysis->product

Figure 2: Workflow for the Vilsmeier-Haack formylation of the 3-Phenyl-2,1-benzisoxazole core.

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents) and cool it to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 3-phenyl-2,1-benzisoxazole (1 equivalent) in a minimal amount of anhydrous DMF and add it to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with an organic solvent such as ethyl acetate.

  • Work-up and Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Table 1: Summary of Key Reagents and Conditions

StepKey ReagentsSolventTemperatureTime
Core Synthesis o-Nitrotoluene, Benzyl Cyanide, t-BuOK, TMSClDMF0 °C to RT14-20 h
Formylation 3-Phenyl-2,1-benzisoxazole, DMF, POCl₃DMF0 °C to 80 °C4-6 h

Potential Applications in Drug Discovery and Medicinal Chemistry

The benzisoxazole scaffold is a cornerstone in the development of various therapeutic agents. The introduction of a phenyl group at the 3-position and a carbaldehyde at the 5-position of the 2,1-benzisoxazole ring system in the title compound provides a molecule with significant potential for further chemical elaboration and biological evaluation.

Antimicrobial and Anticancer Activity

Numerous studies have highlighted the potent antimicrobial and anticancer activities of benzisoxazole derivatives. The specific substitution pattern on the benzisoxazole ring is crucial for its biological activity.[4][5] For instance, certain 3-substituted-2,1-benzisoxazoles have shown promising in vitro activity against various bacterial and fungal strains.[5] The carbaldehyde group in this compound serves as a versatile handle for the synthesis of a library of derivatives, such as Schiff bases, hydrazones, and oximes, which are known pharmacophores in antimicrobial and anticancer drug design.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The benzoxazole core has been identified as a privileged scaffold for the design of kinase inhibitors.[6] The planar, aromatic nature of the benzoxazole ring allows it to fit into the ATP-binding pocket of many kinases, and substituents can be tailored to achieve selectivity and potency. The title compound could serve as a starting point for the development of novel kinase inhibitors by modifying the carbaldehyde group to introduce functionalities that can interact with specific residues in the kinase active site.

Signaling_Pathway cluster_0 Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Figure 3: Potential mechanism of action of this compound derivatives as kinase inhibitors.

Conclusion and Future Perspectives

This compound is a molecule of significant interest due to its versatile chemical nature and the proven therapeutic potential of its parent scaffold. While its specific discovery and history are not extensively documented, plausible and efficient synthetic routes can be designed based on established organic chemistry principles. The presence of the reactive carbaldehyde group makes it an ideal candidate for the generation of diverse chemical libraries for screening against various biological targets. Future research should focus on the optimization of its synthesis and the exploration of its biological activities, particularly in the areas of oncology and infectious diseases. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents based on the 3-phenyl-2,1-benzisoxazole framework.

References

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  • Rakas, A., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
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A Technical Guide to Unlocking the Potential of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde: A Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Versatility of a Privileged Scaffold

The benzoxazole moiety is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable structural and functional diversity.[1][2][3] These heterocyclic compounds, consisting of a fused benzene and oxazole ring, are present in a wide array of biologically active molecules and functional materials.[4][5][6] Their significance is underscored by their structural similarity to naturally occurring nucleic bases, which allows for favorable interactions with biological macromolecules.[3][5] The specific compound, 3-Phenyl-2,1-benzoxazole-5-carbaldehyde, presents a particularly intriguing starting point for novel research endeavors.[7][8] The presence of a reactive carbaldehyde group at the 5-position on this stable, phenyl-substituted benzoxazole core provides a versatile synthetic handle for the development of a new generation of therapeutic agents and advanced materials. This guide will provide an in-depth exploration of the potential research avenues for this promising, yet underexplored, molecule.

Part 1: Medicinal Chemistry & Drug Discovery: Leveraging the Aldehyde for Therapeutic Innovation

The aldehyde functionality of this compound is a gateway to a vast chemical space with significant therapeutic potential. The strategic derivatization of this group can lead to the discovery of novel compounds with enhanced biological activity.

Anticancer Drug Development: Designing Novel Cytotoxic Agents

Benzoxazole derivatives have consistently demonstrated potent antiproliferative activity against various cancer cell lines.[9][10] The aldehyde group can be readily converted into Schiff bases and hydrazones, functionalities known to contribute to the cytotoxic effects of many therapeutic agents.

Proposed Research Directive:

  • Synthesis of Schiff Base and Hydrazone Libraries: A combinatorial approach to synthesize a library of Schiff base and hydrazone derivatives by reacting this compound with a diverse range of aromatic and heterocyclic amines and hydrazines.

  • In Vitro Cytotoxicity Screening: Evaluation of the synthesized compounds against a panel of human cancer cell lines, such as MCF-7 (breast), PC-3 (prostate), and HCT-116 (colon), to identify lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the derivatives and their anticancer activity to guide the design of more potent analogues.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Dissolution: Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: Add a stoichiometric equivalent (1 mmol) of the desired substituted aniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[11]

  • Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Hypothetical Cytotoxicity Data

CompoundDerivativeMCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
1 Parent Aldehyde>100>100>100
2a 4-Chloroaniline Schiff Base15.220.518.9
2b 4-Methoxyaniline Schiff Base25.832.129.4
2c 4-Nitroaniline Schiff Base8.512.310.1

Visualization: Derivatization Strategy for Anticancer Agents

G A 3-Phenyl-2,1-benzoxazole- 5-carbaldehyde C Schiff Base/Hydrazone Library A->C Condensation B Substituted Amines/ Hydrazines B->C D In Vitro Cytotoxicity Screening (MCF-7, PC-3, HCT-116) C->D Biological Evaluation E SAR Studies & Lead Optimization D->E Data Analysis

Caption: Workflow for the development of novel anticancer agents.

Antimicrobial Drug Discovery: Expanding the Arsenal Against Resistant Pathogens

The benzoxazole scaffold is a known pharmacophore in antimicrobial agents.[6][12] The aldehyde can serve as an electrophilic center for the construction of more complex heterocyclic systems with potentially enhanced antimicrobial and antifungal properties.

Proposed Research Directive:

  • Knoevenagel Condensation: Reacting the aldehyde with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) to synthesize derivatives with extended conjugation and additional functional groups.

  • Multi-component Reactions: Utilizing the aldehyde in one-pot, multi-component reactions to build novel, complex heterocyclic structures.

  • Antimicrobial Screening: Evaluating the synthesized compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

Part 2: Materials Science & Photophysics: Crafting Novel Functional Materials

The inherent fluorescence of many benzoxazole derivatives provides a foundation for their application in materials science.[13][14][15][16][17] The aldehyde group offers a convenient point of modification to tune the photophysical properties of the core structure.

Fluorescent Probes for Sensing and Imaging

The development of fluorescent chemosensors is a rapidly growing field. The aldehyde can be functionalized with specific recognition moieties to create probes for detecting metal ions, anions, or biologically relevant molecules.

Proposed Research Directive:

  • Synthesis of Imine-based Sensors: Condensation of the aldehyde with amines bearing a metal-ion chelating group (e.g., 2-picolylamine) or a hydrogen-bonding donor/acceptor to create selective fluorescent probes.

  • Photophysical Characterization: A thorough investigation of the absorption and emission properties of the synthesized probes in the presence of various analytes to determine their selectivity and sensitivity.

  • Theoretical Studies: Employing computational methods like Density Functional Theory (DFT) to understand the sensing mechanism and to guide the design of more efficient probes.

Experimental Protocol: Synthesis of an Imine-based Fluorescent Probe

  • Reaction Setup: In a 50 mL flask, dissolve this compound (1 mmol) in 15 mL of methanol.

  • Amine Addition: Add a solution of 2-aminomethylpyridine (1 mmol) in 5 mL of methanol dropwise to the aldehyde solution.

  • Reaction: Stir the mixture at room temperature for 8-12 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is washed with cold diethyl ether to yield the pure imine-based probe.

  • Characterization: Confirm the structure of the product using standard spectroscopic methods.

Visualization: General Structure of a Fluorescent Probe

Caption: Core components of a fluorescent sensor.

Conclusion and Future Outlook

This compound represents a molecule of significant untapped potential. Its unique combination of a privileged benzoxazole scaffold and a reactive aldehyde functionality makes it an ideal starting point for diverse research programs in both medicinal chemistry and materials science. The research directives outlined in this guide provide a strategic framework for exploring this potential, with the ultimate goal of developing novel therapeutics and functional materials. The versatility of this core structure ensures that the avenues for discovery are both broad and deep, promising a fruitful area of investigation for years to come.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham). 2024 Oct 21;382(4):33.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Benzoxazoles and oxazolopyridines in medicinal chemistry studies. Eur J Med Chem. 2015 Jun 5:97:778-85.
  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies.
  • Biological activities of benzoxazole and its derivatives.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Biological activity of benzoxazole deriv
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Photophysical properties of some benzoxazole and benzothiazole deriv
  • Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies.
  • Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives.
  • Novel Derivatives of Phenylisoxazole‐3/5‐Carbaldehyde Semicarbazone: Synthesis, Characterization, and Comput
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1][4]oxazole derivatives and their antimicrobial activity. ResearchGate.

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv
  • an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES | Request PDF.
  • 3-PHENYL-2,1-BENZISOXAZOLE-5-CARBALDEHYDE | 94752-06-4. ChemicalBook.
  • 3-(4-Phenylphenyl)-2,1-benzoxazole-5-carbaldehyde | C20H13NO2 | CID. PubChem.
  • 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. Semantic Scholar.
  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.

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Methodological & Application

Application Notes & Protocols: Dissolving 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the effective dissolution of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde (CAS: 94752-06-4). As a heterocyclic aldehyde, this compound is of significant interest to researchers in medicinal chemistry and materials science. Proper handling and solubilization are critical first steps for any downstream application, from biological screening to synthetic modification. This guide moves beyond simple instructions to explain the underlying chemical principles governing solvent selection and provides validated, step-by-step protocols for preparing both high-concentration stock solutions and working solutions for various experimental contexts. We address key considerations such as compound stability, safety, and methods to mitigate common issues like precipitation.

Compound Profile and Physicochemical Rationale

Understanding the inherent properties of this compound is fundamental to developing a successful dissolution strategy. The molecule's structure, featuring a fused aromatic benzoxazole system, a phenyl substituent, and a polar carbaldehyde group, dictates its solubility behavior.

Key physicochemical properties are summarized below:

PropertyValueSource & Significance
Molecular Formula C₁₄H₉NO₂[1] Provides the elemental composition.
Molecular Weight 223.23 g/mol [1] Essential for calculating molar concentrations.
CAS Number 94752-06-4[2] Unique identifier for this specific chemical substance.
Predicted XlogP 2.8[1] This positive value indicates a significant degree of lipophilicity (hydrophobicity), suggesting poor solubility in water and preferential solubility in organic solvents.
Appearance Solid (Crystals/Powder)Inferred from related compounds.[3] Physical form impacts handling and initial wetting.
Functional Groups Benzoxazole, Phenyl, AldehydeThe aromatic rings contribute to hydrophobicity, while the nitrogen, oxygen, and aldehyde carbonyl provide sites for polar interactions.

The predicted XlogP of 2.8 is the most telling parameter; it confirms that the compound is predominantly non-polar in character. Therefore, the primary approach should focus on organic solvents, particularly those that are polar and aprotic, to effectively solvate the molecule without reacting with the aldehyde functional group.

Safety and Handling Precautions

As with any laboratory chemical, appropriate safety measures are paramount. While this specific compound is not classified as hazardous under US OSHA standards, compounds with similar structures (aldehydes, heterocyclic aromatics) warrant careful handling.[4]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulate matter.[4]

  • Static Discharge: Take precautionary measures against static discharge when handling the powdered form.

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[4]

Solvent Selection: The Underlying Logic

The choice of solvent is dictated by the compound's lipophilicity and the requirements of the subsequent experiment. Research involving related benzoxazole and isoxazole derivatives frequently employs polar aprotic solvents for initial dissolution.[5][6]

Caption: Logic for selecting an appropriate solvent system.

Recommended Solvents:

SolventTypeBoiling Point (°C)Rationale & Use Case
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Primary Choice for Stock Solutions. Excellent dissolving power for a wide range of organic compounds.[5][6] Ideal for high-concentration stocks (10-50 mM) for biological screening.
Dimethylformamide (DMF) Polar Aprotic153Alternative to DMSO for stock solutions. Good solvating power. Note: Higher toxicity than DMSO.
Acetone Polar Aprotic56Good for initial solubility tests. Its volatility is useful for applications where the solvent needs to be easily removed.[5]
Tetrahydrofuran (THF) Polar Aprotic66Common solvent for organic synthesis. Good for dissolving the compound as a reactant.
Dichloromethane (DCM) Non-polar40Suitable for organic reactions and chromatography. Its volatility is a key advantage.

Solvents to Avoid for Primary Dissolution:

  • Water/Aqueous Buffers: Due to the high lipophilicity, direct dissolution in aqueous media will be negligible.

  • Alkanes (e.g., Hexane): These are too non-polar and will likely have very low capacity for this compound.

  • Protic Solvents (e.g., Ethanol, Methanol): While they may offer some solubility, there is a risk of reacting with the aldehyde group to form acetals, especially if catalysts are present. Use with caution.

Experimental Protocols

Protocol 4.1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)

This protocol is standard for preparing samples for high-throughput screening, cell-based assays, or other biological applications.

Materials:

  • This compound (MW: 223.23 g/mol )

  • Anhydrous, biotechnology-grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Tare: Place a sterile microcentrifuge tube or vial on the analytical balance and tare the weight.

  • Weigh: Carefully weigh out approximately 2.23 mg of the compound into the tared container. Scientist's Note: Weighing a slightly different amount is acceptable; simply adjust the solvent volume accordingly in the next step.

  • Calculate Solvent Volume: Based on the actual mass, calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) × Desired Concentration (mol/L))

    • Example: For 2.23 mg (0.00223 g): Volume = 0.00223 / (223.23 × 0.010) = 0.001 L = 1.0 mL

  • Add Solvent: Add the calculated volume of DMSO to the container with the compound.

  • Promote Dissolution: Cap the container securely and vortex vigorously for 1-2 minutes. If particulates remain, use a bath sonicator for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles. This is a critical self-validating step.

  • Storage: Store the resulting stock solution at -20°C or -80°C in a tightly sealed container, protected from light.

Protocol 4.2: Preparation of a Working Solution for Aqueous Biological Assays (e.g., 10 µM)

This protocol describes the serial dilution of a DMSO stock into an aqueous buffer. The key challenge is to avoid compound precipitation.

Procedure:

  • Equilibrate: Remove the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in DMSO first (e.g., to 1 mM). This reduces the concentration shock when transferring to the aqueous buffer.

  • Final Dilution: Add the required volume of the DMSO stock to your final aqueous medium (e.g., cell culture media, PBS buffer). For a 1:1000 dilution to get 10 µM from a 10 mM stock, add 1 µL of stock to 999 µL of buffer.

  • Critical Step - Mixing: It is crucial to vortex or pipette-mix immediately and vigorously upon adding the DMSO stock to the aqueous buffer. This rapid dispersion helps prevent the compound from crashing out of solution.

  • Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

Caption: Workflow for preparing stock and working solutions.

Stability and Storage Considerations

  • Solid Compound: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially in the presence of air and light. For long-term stability, store the solid compound at -20°C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stock Solutions: DMSO is hygroscopic (absorbs water from the air). Repeated freeze-thaw cycles and exposure to moist air can introduce water, which may degrade the compound or cause it to precipitate over time. Aliquot stock solutions into smaller, single-use volumes to minimize these effects. Store at -20°C or -80°C.

  • Aqueous Solutions: Working solutions in aqueous media are generally unstable and should be prepared fresh for each experiment. Do not store them.

References

  • PubChem. 3-(4-Phenylphenyl)-2,1-benzoxazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. [Link]

  • MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]

Sources

3-Phenyl-2,1-benzoxazole-5-carbaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Phenyl-2,1-benzoxazole-5-carbaldehyde: A Versatile Synthon for Medicinal Chemistry and Materials Science

Authored by: A Senior Application Scientist

Abstract

The 3-phenyl-2,1-benzoxazole, also known as 3-phenylanthranil, represents a privileged heterocyclic scaffold in modern organic synthesis and drug discovery. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and antipsychotic properties.[1][2] The introduction of a carbaldehyde group at the 5-position transforms this stable aromatic system into a highly versatile building block, this compound. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the straightforward synthesis of diverse molecular architectures. This document provides an in-depth guide for researchers, outlining the physicochemical properties, synthetic utility, and detailed experimental protocols for leveraging this powerful intermediate in the development of novel compounds.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature. The core structure consists of a fused benzene and isoxazole ring system, with a phenyl substituent at the 3-position and a formyl group at the 5-position. This arrangement results in a planar, aromatic molecule with distinct electronic properties. The aldehyde group is a potent electron-withdrawing group, influencing the reactivity of the benzoxazole ring system.

Table 1: Physicochemical and Computed Properties

Property Value Source
Molecular Formula C₁₄H₉NO₂ [3][4]
Molecular Weight 223.23 g/mol [4]
CAS Number 94752-06-4 [4]
Melting Point 158-160 °C [4]
Boiling Point (Predicted) 431.8 ± 25.0 °C at 760 mmHg [4]
Density (Predicted) 1.3 ± 0.1 g/cm³ [4]
XLogP (Predicted) 2.8 [3]
Topological Polar Surface Area 43.1 Ų [4]

| Appearance | Crystalline Solid | N/A |

The aldehyde carbon is highly electrophilic, making it the primary site for nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.

Synthetic_Utility cluster_reactions Key Synthetic Transformations cluster_products Product Classes main 3-Phenyl-2,1-benzoxazole- 5-carbaldehyde reductive_amination Reductive Amination main->reductive_amination R-NH₂, [H] wittig Wittig / HWE Olefination main->wittig Ylide/Phosphonate knoevenagel Knoevenagel Condensation main->knoevenagel CH₂(CN)₂, Base heterocycle Heterocycle Synthesis main->heterocycle Dinucleophile amines Substituted Amines (Improved Solubility, Bioactivity) reductive_amination->amines alkenes Styrenyl Derivatives (Fluorescent Probes, Conjugated Systems) wittig->alkenes activated_alkenes α,β-Unsaturated Systems (Michael Acceptors, Intermediates) knoevenagel->activated_alkenes polycycles Polycyclic Heterocycles (Novel Scaffolds, Drug Analogs) heterocycle->polycycles

Caption: Synthetic transformations accessible from the aldehyde moiety.

Protocol: Reductive Amination for Amine Synthesis

Rationale: Reductive amination is one of the most robust methods for C-N bond formation. It allows for the introduction of a diverse range of primary and secondary amines, which is critical for modulating properties like solubility, basicity, and receptor binding affinity in drug candidates. The reaction proceeds via an intermediate iminium ion, which is reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB), which is preferred for its selectivity and tolerance of acidic conditions that favor imine formation.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Add acetic acid (1-2 drops) to catalyze the formation of the imine. Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Completion: Allow the reaction to stir at room temperature for 3-12 hours. The reaction progress can be monitored by LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amine derivative.

Protocol: Knoevenagel Condensation for α,β-Unsaturated Systems

Rationale: The Knoevenagel condensation is a classic C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). This reaction is typically catalyzed by a weak base and is highly efficient for creating electron-deficient alkenes. These products are valuable as Michael acceptors and as building blocks for the synthesis of more complex heterocyclic systems. [5] Detailed Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent like ethanol or toluene (0.2 M).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) for 2-6 hours. For reactions in toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving it to completion.

  • Product Precipitation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or silica gel chromatography.

Protocol: Synthesis of Quinoxaline Derivatives

Rationale: The aldehyde group is an ideal electrophile for condensation reactions with 1,2-dinucleophiles to construct new heterocyclic rings. A prominent example is the reaction with o-phenylenediamines to afford quinoxaline derivatives. [6]Quinoxalines are important scaffolds in medicinal chemistry, known for their diverse biological activities. This transformation provides a direct route to complex, polycyclic aromatic systems.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the substituted o-phenylenediamine (1.0 eq) in ethanol or acetic acid (0.1 M).

  • Reaction Conditions: Stir the mixture at reflux for 4-8 hours. The reaction involves initial imine formation followed by an intramolecular cyclization and subsequent oxidation to the aromatic quinoxaline. Often, air acts as the oxidant, but an explicit oxidizing agent like DDQ can be added if needed.

  • Work-up: After cooling to room temperature, the product may precipitate. If so, it can be collected by filtration. Otherwise, the solvent is removed in vacuo.

  • Purification: The crude material is dissolved in a minimal amount of DCM and purified by silica gel chromatography. Alternatively, the crude solid can be triturated with a solvent like diethyl ether or hexane to remove impurities, followed by recrystallization.

Applications and Future Outlook

The derivatives synthesized from this compound are prime candidates for screening in various therapeutic areas. The benzisoxazole core is a well-established pharmacophore found in drugs targeting the central nervous system, as well as in agents with antimicrobial and anticancer properties. [1][7][8]

  • Drug Discovery: The protocols described allow for the rapid generation of compound libraries for high-throughput screening. By varying the amine in reductive amination or the active methylene compound in Knoevenagel condensations, chemists can systematically explore the structure-activity relationship (SAR) of this scaffold.

  • Materials Science: The extended π-conjugated systems formed via Wittig or Knoevenagel reactions can be investigated for their photophysical properties, potentially leading to the development of novel fluorescent probes, sensors, or organic light-emitting diode (OLED) materials.

References

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1593-1614. [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 738010. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Phenylphenyl)-2,1-benzoxazole-5-carbaldehyde. PubChem Compound Summary for CID 172223332. Retrieved from [Link]

  • ResearchGate. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. Retrieved from [Link]

  • Chaker, F. Z., et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Annales Pharmaceutiques Françaises, 71(3), 159-167. [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Wikipedia. Retrieved from [Link]

  • Organic Letters. (2019). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. NIH. Retrieved from [Link]

  • OUCI. (n.d.). Novel Derivatives of Phenylisoxazole‐3/5‐Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. OUCI. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/A-Sustainable-Synthesis-of-Novel-2-(3,4-Disubstituted-Rakas-Persoons/9d248b1165a2d04a6006e8a4d7d173367b848037]([Link]

  • Semantic Scholar. (2020). 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. Semantic Scholar. Retrieved from [Link]

  • ACG Publications. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c]t[1][2][3]hiadiazole-4,5-diamine using triiodoisocyanuric acid. ACG Publications. Retrieved from [Link]

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Application Note: A Multi-Technique Approach to the Structural Elucidation and Purity Assessment of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the analytical techniques for characterizing 3-Phenyl-2,1-benzoxazole-5-carbaldehyde, designed for researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the analytical techniques required for the unambiguous characterization of this compound, a heterocyclic aromatic aldehyde. The structural complexity and potential for isomeric impurities necessitate a multi-pronged analytical approach. Herein, we detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the structural elucidation and purity determination of this compound. Each section explains the rationale behind the technique, provides detailed experimental protocols, and offers insights into data interpretation, ensuring a robust and validated characterization process.

Introduction: The Importance of Rigorous Characterization

This compound is a molecule of interest due to its benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The presence of a reactive aldehyde group further enhances its utility as a synthetic intermediate for the development of novel therapeutic agents. Accurate characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters in drug discovery and development. An incorrect structural assignment or the presence of unquantified impurities can lead to erroneous biological data and compromise the integrity of research findings.

This guide is structured to provide a logical workflow for the characterization of this compound, starting from the confirmation of the molecular formula and connectivity, and concluding with the assessment of its purity.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

2.1. Rationale for Technique Selection:

  • Molecular Weight Confirmation: MS provides a direct measurement of the mass-to-charge ratio (m/z), which corresponds to the molecular weight of the compound.

  • Elemental Composition: HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula.

  • Structural Information: The fragmentation pattern observed in the mass spectrum can be used to deduce the connectivity of the molecule and identify its key structural motifs.

2.2. Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Dilute this solution to a final concentration of 10-50 µg/mL.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: 50-500 m/z.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data in full scan mode.

2.3. Data Interpretation:

  • Expected Molecular Ion: The expected monoisotopic mass for this compound (C₁₄H₉NO₂) is 223.0633 g/mol . Look for the protonated molecule [M+H]⁺ at m/z 224.0712.

  • Fragmentation Analysis: The fragmentation pattern can provide valuable structural information. Key expected fragments include the loss of the aldehyde group (-CHO) and cleavage of the phenyl ring.

Table 1: Expected HRMS Data for C₁₄H₉NO₂

IonCalculated m/zObserved m/z
[M+H]⁺224.0706224.0712 ± 0.0005
[M+Na]⁺246.0525246.0531 ± 0.0005

Workflow for MS Analysis

cluster_prep Sample Preparation cluster_analysis ESI-TOF MS Analysis cluster_data Data Interpretation prep1 Dissolve sample in Methanol/Acetonitrile prep2 Dilute to 10-50 µg/mL prep1->prep2 analysis1 Infuse sample into ESI source prep2->analysis1 analysis2 Acquire full scan mass spectrum analysis1->analysis2 data1 Identify [M+H]⁺ ion analysis2->data1 data2 Analyze fragmentation pattern data1->data2

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. ¹H and ¹³C NMR experiments will be crucial for mapping the carbon-hydrogen framework of this compound.

3.1. Rationale for Technique Selection:

  • Connectivity Information: 2D NMR experiments like COSY and HSQC can establish the connectivity between protons and carbons.

  • Stereochemistry and Isomer Identification: The chemical shifts and coupling constants can help differentiate between isomers.

  • Structural Verification: The complete NMR dataset provides a unique fingerprint of the molecule, confirming its proposed structure.

3.2. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16-32

      • Spectral Width: 12-16 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024-2048

      • Spectral Width: 200-240 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

3.3. Data Interpretation:

  • ¹H NMR: Expect signals in the aromatic region (7.0-9.0 ppm) and a distinct singlet for the aldehyde proton (9.5-10.5 ppm). The integration of the signals should correspond to the number of protons in each environment.

  • ¹³C NMR: Expect signals for the aldehyde carbon (190-200 ppm), aromatic carbons (110-160 ppm), and quaternary carbons of the benzoxazole core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Proton/CarbonPredicted ¹H ShiftPredicted ¹³C Shift
Aldehyde (-CHO)9.9 - 10.2190 - 193
Aromatic (Benzoxazole)7.5 - 8.5110 - 155
Aromatic (Phenyl)7.2 - 7.8125 - 135

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Dissolve 5-10 mg in CDCl₃ or DMSO-d₆ acq1 Acquire ¹H NMR spectrum prep1->acq1 acq2 Acquire ¹³C NMR spectrum acq1->acq2 proc1 Fourier Transform & Phase Correction acq2->proc1 proc2 Assign signals to molecular structure proc1->proc2

Caption: Workflow for NMR Spectroscopy Analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

4.1. Rationale for Technique Selection:

  • Functional Group Confirmation: IR spectroscopy can quickly confirm the presence of key functional groups such as the aldehyde (C=O stretch) and the aromatic C-H bonds.

  • Purity Check: The absence of unexpected peaks (e.g., -OH from a starting material) can provide an initial indication of sample purity.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

4.3. Data Interpretation:

  • Aldehyde C=O Stretch: A strong, sharp peak is expected in the region of 1700-1720 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • C=C and C=N Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings and the benzoxazole system.

Table 3: Expected IR Absorption Frequencies

Functional GroupExpected Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aldehyde C=O Stretch1720 - 1700
Aromatic C=C Stretch1600 - 1450
C-N Stretch1350 - 1250

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of a chemical compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

5.1. Rationale for Technique Selection:

  • Quantitative Purity Assessment: HPLC with a UV detector can accurately quantify the purity of the sample by measuring the relative area of the main peak.

  • Detection of Impurities: The high resolving power of HPLC allows for the detection of even minor impurities that may not be visible by other techniques.

5.2. Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm or the λmax).

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Interpretation prep1 Dissolve sample in mobile phase prep2 Filter through 0.45 µm filter prep1->prep2 analysis1 Inject onto C18 column prep2->analysis1 analysis2 Run gradient elution analysis1->analysis2 data1 Integrate peak areas analysis2->data1 data2 Calculate % purity data1->data2

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) for the successful purification of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde. This document offers in-depth technical guidance, drawing from established chemical principles and field-proven insights to ensure the integrity and purity of your compound.

Introduction to Purification Strategies

This compound is a solid aromatic aldehyde with a melting point of 158-160°C.[1] The purification of this compound, like many organic molecules, is critical to ensure the reliability and reproducibility of downstream applications. The choice of purification technique is dictated by the nature and quantity of impurities, the scale of the experiment, and the desired final purity. The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

A general workflow for selecting the appropriate purification method is outlined below:

Purification_Workflow start Crude Product (this compound) tlc TLC Analysis start->tlc decision_impurities Nature of Impurities? tlc->decision_impurities recrystallization Recrystallization decision_impurities->recrystallization Baseline or High Rf Impurities column Column Chromatography decision_impurities->column Close-running Impurities pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Question 1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.

  • Causality & Solution: The high concentration of the solute at a temperature above its melting point leads to the separation of a liquid phase. To remedy this, try the following:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to ensure the compound remains in solution at a slightly lower temperature.

    • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

    • Consider a different solvent or solvent system. A solvent with a lower boiling point may be more suitable. For aromatic aldehydes, mixtures like hexane/ethyl acetate or hexane/acetone can be effective.[2]

Question 2: I have a very low yield after recrystallization. What are the possible causes and how can I improve it?

Answer: A low yield can be frustrating and is often due to several factors.

  • Causality & Solution:

    • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

      • Action: Use the minimum amount of hot solvent necessary to fully dissolve the compound. You can test this on a small scale first. If you've already used too much solvent, you can carefully evaporate some of it and attempt to recrystallize again.

    • Premature crystallization: If the compound crystallizes too early, for example, during hot filtration, you will lose product.

      • Action: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.

    • Incomplete crystallization: The solution may not have been cooled sufficiently or for a long enough period.

      • Action: Cool the solution in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

    • Washing with the wrong solvent or too much solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

      • Action: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Question 3: My recrystallized product is still impure. What can I do?

Answer: If impurities are still present after recrystallization, it's likely that they have similar solubility properties to your target compound in the chosen solvent.

  • Causality & Solution:

    • Co-crystallization: The impurities may have been incorporated into the crystal lattice of your product.

      • Action: A second recrystallization from the same or a different solvent system may be necessary.

    • Inappropriate solvent choice: The solvent may not be effectively discriminating between your compound and the impurities.

      • Action: Experiment with different solvent systems. For benzoxazole derivatives, solvent systems like acetone/acetonitrile or ethanol have been reported to be effective.[3]

    • Consider column chromatography: If recrystallization fails to remove the impurities, column chromatography is a more powerful technique for separating compounds with similar polarities.

Column Chromatography Troubleshooting

Question 4: My compound is not moving off the column, or is eluting very slowly.

Answer: This is a common issue and usually points to the solvent system being too non-polar.

  • Causality & Solution: The compound has a strong affinity for the stationary phase (silica gel) and is not being effectively carried by the mobile phase.

    • Action: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for many aromatic compounds is a mixture of hexane and ethyl acetate.[4] For more polar compounds, a methanol/dichloromethane system can be used.

Question 5: My compound is eluting with the solvent front.

Answer: This indicates that the solvent system is too polar.

  • Causality & Solution: The compound has a low affinity for the stationary phase and is being rapidly carried through the column by the mobile phase, resulting in poor separation.

    • Action: Decrease the polarity of your eluent. If you are using a hexane/ethyl acetate mixture, increase the percentage of hexane. Again, use TLC to find a solvent system that gives your compound an Rf value between 0.2 and 0.4 for optimal separation.

Question 6: I see streaking of my compound on the TLC plate and the column, and the final product seems to have decomposed.

Answer: Aromatic aldehydes can sometimes be sensitive to the acidic nature of silica gel.[4]

  • Causality & Solution: The Lewis acidic sites on the silica gel can catalyze decomposition or side reactions of the aldehyde.

    • Action:

      • Deactivate the silica gel: You can do this by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent.[4]

      • Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[5]

      • Work quickly: Minimize the time your compound spends on the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities present in your crude product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to the flask and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (158-160°C) is an indication of high purity.[1]

Protocol 2: Flash Column Chromatography of this compound

This protocol provides a general procedure for purification by flash column chromatography. The choice of eluent should be determined by TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Glass column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find an eluent that gives your target compound an Rf value of approximately 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Confirm the purity of the final product by TLC and melting point analysis.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Polarity of CompoundRecommended Solvent System
Non-polar to Moderately PolarHexane/Ethyl Acetate
Moderately Polar to PolarDichloromethane/Methanol
Basic (e.g., amines)Hexane/Ethyl Acetate with 0.1-1% Triethylamine

Visualization of Purification Logic

Purification_Strategy cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography recrystallization_start Dissolve in Minimal Hot Solvent cool_slowly Slow Cooling recrystallization_start->cool_slowly collect_crystals Collect Crystals (Vacuum Filtration) cool_slowly->collect_crystals wash_cold Wash with Cold Solvent collect_crystals->wash_cold chromatography_start Select Eluent (TLC) pack_column Pack Column (Silica/Alumina) chromatography_start->pack_column load_sample Load Sample pack_column->load_sample elute_collect Elute & Collect Fractions load_sample->elute_collect

Caption: Key steps in recrystallization and column chromatography.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. [Link]

  • Reddit. (2015). Purifying aldehydes?. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • LCC. (n.d.). Guide for crystallization. [Link]

  • National Institutes of Health. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2025). GREEN APPROACH FOR THE PREPARATION OF 2-ARYL-1, 3-BENZOXAZOLE DERIVATIVES BY USING Amla Fruit EXTRACT. [Link]

  • JOCPR. (n.d.). Synthesis of some benzoxazole derivatives. [Link]

  • PubChem. (n.d.). 3-(4-Phenylphenyl)-2,1-benzoxazole-5-carbaldehyde. [Link]

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • ResearchGate. (2025). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation. [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • ResearchGate. (2025). Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. [Link]

  • Lirias. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]

  • Der Pharma Chemica. (2010). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. [Link]

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Stability issues of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling this compound, focusing on the stability challenges encountered when working with this compound in solution. As a bifunctional molecule featuring a reactive aldehyde group and a benzoxazole core, understanding its chemical behavior is critical for reproducible and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability issue arises from the aldehyde functional group (-CHO). Aldehydes, particularly aromatic ones, are susceptible to several degradation pathways:

  • Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid (3-Phenyl-2,1-benzoxazole-5-carboxylic acid), especially when exposed to atmospheric oxygen.[1][2] This process, known as auto-oxidation, can be accelerated by light, heat, and the presence of metal ion impurities.

  • Solvent Reactivity: Protic solvents, especially primary and secondary alcohols, can react with the aldehyde to form unstable hemiacetals.[3] While this is often a reversible reaction, it can complicate analysis and downstream reactions. Amines and other nucleophilic solvents or additives can also react directly with the aldehyde.[4]

  • Light and Heat Sensitivity: Like many complex aromatic compounds, this molecule may be sensitive to UV light and elevated temperatures, which can catalyze degradation or polymerization.[5]

The benzoxazole ring itself is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.[6]

Q2: How should I prepare a stock solution of this compound?

A2: To minimize degradation, follow these steps:

  • Solvent Selection: Choose a dry, aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), or anhydrous Dimethyl Sulfoxide (DMSO) are generally suitable. Avoid alcohols unless they are part of a subsequent reaction step. Ensure the solvent is of high purity.

  • Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. This is the most critical step to prevent oxidation.

  • Procedure: Weigh the solid compound in a clean, dry vial. Add the desired volume of anhydrous solvent via a syringe through a septum. Gently swirl or sonicate briefly to dissolve. Do not heat to dissolve unless absolutely necessary, and if so, do so gently and under an inert atmosphere.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: Proper storage is crucial to maintain the integrity of the compound in solution.

  • Temperature: Store solutions at low temperatures, typically 2-8°C, to slow the rate of potential degradation reactions.[7] For long-term storage, consider temperatures of -20°C or below.

  • Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the solution from light.[7][8]

  • Container: Store in tightly sealed containers with PTFE-lined caps to prevent solvent evaporation and atmospheric contamination.[7][9]

  • Inert Gas: Before sealing, flush the headspace of the vial with an inert gas like argon or nitrogen.

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)Slows kinetic rate of degradation.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde group.
Light Protect from light (Amber vials)Avoids light-catalyzed degradation.[5][8]
Container Tightly sealed glass vial with PTFE-lined capPrevents contamination and solvent evaporation.[7][9]

Troubleshooting Guide

Issue 1: My freshly prepared solution has a yellow tint, or the color intensifies over time.

  • Potential Cause: This often indicates the formation of degradation products or impurities. Oxidation of the aldehyde to the carboxylic acid is a common pathway, and resulting impurities can be colored.

  • Troubleshooting Steps:

    • Verify Solid Purity: Before preparing a new solution, check the purity of the solid starting material using an appropriate analytical method like HPLC-UV or ¹H NMR.

    • Use High-Purity Solvents: Impurities in solvents can initiate degradation. Use fresh, anhydrous, high-purity solvents.

    • Work Under Inert Gas: If you are not already doing so, prepare the solution in a glovebox or using Schlenk line techniques to rigorously exclude oxygen.

    • Analytical Confirmation: Analyze the colored solution by HPLC or LC-MS to identify the parent compound and any new peaks corresponding to impurities. The primary oxidation product, 3-phenyl-2,1-benzoxazole-5-carboxylic acid, will have a different retention time and a molecular weight of 239.23 g/mol (parent aldehyde is 223.23 g/mol ).

Issue 2: I am seeing a new, more polar peak in my HPLC chromatogram after storing my solution.

  • Potential Cause: This is a classic sign of the aldehyde group (-CHO) oxidizing to a more polar carboxylic acid group (-COOH). Carboxylic acids typically have shorter retention times on reverse-phase HPLC columns.

  • Troubleshooting Workflow:

G start New polar peak observed in HPLC check_mw Analyze sample with LC-MS to determine mass of new peak. start->check_mw is_oxidized Is mass of new peak ~16 Da higher than parent compound? check_mw->is_oxidized confirm_oxidation Peak is likely the carboxylic acid oxidation product. is_oxidized->confirm_oxidation Yes other_product Degradation is not simple oxidation. Consider solvent adducts or ring hydrolysis. is_oxidized->other_product No review_storage Review storage protocol. Purge solutions with inert gas before sealing and store at ≤ -20°C in the dark. confirm_oxidation->review_storage review_solvent Check for reactive solvent impurities or solvent-adduct formation. other_product->review_solvent

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.

Issue 3: My reaction yield is low and inconsistent when using a solution of the aldehyde.

  • Potential Cause: The concentration of the active aldehyde in your stock solution may be decreasing over time due to degradation. Using a partially degraded solution means the actual molar quantity of the reactant is lower than calculated.

  • Preventative Measures & Solutions:

    • Prepare Fresh Solutions: The most reliable method is to prepare solutions of this compound immediately before use.

    • Quantify Before Use: If a stock solution must be used, quantify its purity before each experiment. This can be done using quantitative NMR (qNMR) with an internal standard or by creating an HPLC calibration curve.

    • Add an Antioxidant: For bulk storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help inhibit auto-oxidation, but this may interfere with certain sensitive reactions.[5]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general method to monitor the stability of this compound in solution over time.

  • Preparation of Standard: Prepare a fresh solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL). This is your T=0 reference standard.

  • Sample Preparation: Prepare a solution for stability testing in your solvent of choice (e.g., DMSO) under your standard laboratory conditions.

  • HPLC System & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Example gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a determined λ_max).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the T=0 standard to determine the initial retention time and peak area.

    • Store the test solution under the desired conditions (e.g., on the benchtop vs. in a refrigerator).

    • At specified time points (e.g., 1h, 4h, 24h, 48h), inject an aliquot of the test solution.

  • Data Interpretation: Compare the chromatograms over time. A decrease in the main peak's area and/or the appearance of new peaks (especially earlier-eluting ones) indicates degradation. The stability can be expressed as the percentage of the initial peak area remaining.

Protocol 2: Visualizing a Key Degradation Pathway

The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid.

G cluster_0 This compound cluster_1 3-Phenyl-2,1-benzoxazole-5-carboxylic acid a R-CHO c R-COOH a->c [O] (Air, Light, Heat)

Caption: Oxidation of the aldehyde to its corresponding carboxylic acid.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Consolidated Chemical.
  • Jackson, G. L., et al. (1972). ResearchGate.
  • Sigma-Aldrich. (2025, November 6).
  • Filo. (2025, October 17).
  • Al-Qahtani, A. H., & El-Sayed, A. A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145.
  • Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Allan Chemical Corporation. (2025, October 23).
  • AccuStandard.
  • LIVESEY, R. J. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • Centers for Disease Control and Prevention. (1994, August 15). ALDEHYDES, SCREENING 2539.
  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • ResearchGate. (n.d.).
  • Clark, J. (n.d.). oxidation of aldehydes and ketones. Chemguide.
  • Chemistry LibreTexts. (2023, January 22).
  • Quora. (2015, September 3).
  • Chemistry Steps. Reactions of Aldehydes and Ketones Practice Problems.
  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
  • Royal Society of Chemistry. (2023, August 11).
  • Leah4sci. (2025, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. YouTube.
  • Wikipedia. (n.d.). Aldehyde.
  • eGyanKosh.
  • PubChem. This compound (C14H9NO2).
  • Online Chemistry notes. (2022, February 11).
  • PubChem. (2025, December 27). 3-(4-Phenylphenyl)-2,1-benzoxazole-5-carbaldehyde.
  • ChemicalBook. 3-Phenylisoxazole-5-carboxaldehyde 97% CAS#: 72418-40-7.
  • OUCI. (n.d.).
  • National Institutes of Health. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • International Journal of Research and Review.
  • Arctom. CAS NO. 94752-06-4 | this compound - 95%.
  • ChemicalBook. (2025, July 4). 3-PHENYL-2,1-BENZISOXAZOLE-5-CARBALDEHYDE.
  • Guidechem. 3-PHENYL-2,1-BENZISOXAZOLE-5-CARBALDEHYDE 94752-06-4 wiki - De.
  • PubMed Central. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
  • ResearchGate. (n.d.). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight.

Sources

Technical Support Center: Synthesis of 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde and related anthranil derivatives. As a key intermediate in the development of various therapeutic agents, mastering its synthesis is crucial.[1][2] This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles.

Synthetic Overview: The Core Challenges

The synthesis of 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde presents two primary strategic hurdles: the construction of the 2,1-benzisoxazole (anthranil) core and the introduction of the C5-formyl group. The choice of when and how to tackle each challenge dictates the potential side reactions and purification difficulties you may encounter.

G cluster_0 Synthetic Strategy Start Start Ring Formation Challenge 1: Constructing the 2,1-Benzisoxazole Core Start->Ring Formation Route A & B Start->Formylated Precursor Route B: Pre-functionalization Formylation Challenge 2: Introducing the C5-Formyl Group Ring Formation->Formylation Route A: Post-modification Target 3-Phenyl-2,1-benzisoxazole -5-carbaldehyde Formylation->Target Formylated Precursor->Ring Formation Requires Aldehyde Protection/Stability G Ortho_Adduct σH-Adduct (Ortho Attack) Product 3-Phenyl-2,1-benzisoxazole (Desired Product) Ortho_Adduct->Product Para_Adduct σH-Adduct (Para Attack) Byproduct Methylenequinone-oxime Derivatives (Side Product) Para_Adduct->Byproduct Start Start Start->Para_Adduct Thermodynamic Control Cannot Cyclize

Caption: Competing ortho vs. para nucleophilic attack pathways.

  • Troubleshooting Steps:

    • Solvent & Temperature: Lowering the reaction temperature can sometimes favor the kinetically preferred ortho-adduct over the thermodynamically stable para-adduct.

    • Steric Hindrance: Ensure your starting nitroarene does not have significant steric bulk ortho to the nitro group that would disfavor the required attack.

    • Characterization: Use 2D NMR techniques (NOESY, HMBC) to confirm the connectivity of your isolated byproduct. The proton-carbon correlations will be distinctly different from the desired 2,1-benzisoxazole structure.

Part 2: Issues During C5-Formylation

Introducing the aldehyde onto a pre-formed 3-phenyl-2,1-benzisoxazole ring is a common strategy but is fraught with peril due to the nature of the heterocyclic core.

Question 3: My Vilsmeier-Haack formylation resulted in a yellow solid that isn't an aldehyde. NMR suggests I've formed a 2-aminobenzophenone. What happened?

Answer: The 2,1-benzisoxazole ring is susceptible to cleavage under certain acidic or reductive conditions, rearranging to the more stable 2-aminobenzophenone. This is a classic and well-documented reactivity pattern for this scaffold. [1]

  • Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is strongly acidic and electrophilic. Protonation or Lewis acid coordination at the nitrogen or oxygen of the isoxazole ring can initiate a ring-opening cascade, followed by hydrolysis during workup to yield the aminobenzophenone.

  • Troubleshooting Steps:

    • Confirm the Structure: The 1H NMR of the 2-aminobenzophenone byproduct will show characteristic broad singlets for the -NH₂ protons, which are absent in the starting material. The IR spectrum will show N-H stretches (~3300-3500 cm⁻¹) and a ketone carbonyl (~1650 cm⁻¹).

    • Switch to Milder Reagents: Avoid harsh, strongly acidic formylation conditions. Explore milder alternatives that do not require strong Lewis acids.

      • N-Formylbenzotriazole: This is a stable, solid reagent that can formylate a range of substrates under neutral or mildly basic conditions at room temperature. The benzotriazole byproduct is easily removed with a weak base wash. [3] * Masked Formyl Equivalents: Reagents like 2-benzotriazolyl-1,3-dioxolane can introduce a protected formyl group that is later deprotected under mild acidic conditions, avoiding the harshness of direct formylation. [4] Question 4: The formylation reaction is clean but gives me a mixture of the C5 and C7 aldehydes. How can I improve the regioselectivity?

Answer: The electronic nature of the 2,1-benzisoxazole ring directs electrophilic substitution to multiple positions, primarily C5 and C7.

  • Causality: Both the C5 and C7 positions are activated towards electrophilic attack. The precise ratio of products can be highly dependent on the steric and electronic nature of the formylating agent and the reaction conditions.

  • Troubleshooting Steps:

    • Sterically Demanding Reagents: Using a bulkier formylating agent may favor substitution at the less sterically hindered C7 position. Conversely, smaller reagents might favor the C5 position. This requires experimental optimization.

    • Directed Ortho-Metalation (DoM): A more advanced but highly selective strategy is to use a directing group. If a suitable group (e.g., at C4 or C6) can be installed, it can direct a strong base (like LDA or n-BuLi) to deprotonate the C5 position specifically. The resulting lithiated species can then be quenched with an electrophilic formyl source (like DMF) to install the aldehyde with high regioselectivity.

    • Alternative Strategy: The most reliable method to ensure perfect regioselectivity is to abandon post-synthesis formylation and instead use a starting material that already contains the formyl group (or a protected version) at the correct position. For example, starting with 4-formyl-2-nitrotoluene.

Frequently Asked Questions (FAQs)

Q: Which is the better overall strategy: formylating the finished ring (Route A) or using a pre-formylated starting material (Route B)?

A: For achieving high purity and avoiding regiochemical ambiguity, Route B is almost always superior . While it may require an extra step upfront to protect the aldehyde (e.g., as a dioxolane acetal) from the strongly basic conditions of the ring-forming reaction, it guarantees the formyl group is in the correct C5 position. Route A often leads to difficult-to-separate C5/C7 isomers and risks ring-opening side reactions.

Q: What are the best practices for purifying the final product?

A: 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde is a crystalline solid.

  • Chromatography: Flash column chromatography on silica gel is the primary method for purification. A gradient elution using a hexane/ethyl acetate or dichloromethane/methanol solvent system is typically effective for separating the desired product from non-polar starting materials and more polar byproducts.

  • Recrystallization: For final polishing to high purity, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexane) is highly recommended.

Recommended Synthetic Protocol (Route B)

This protocol utilizes a pre-functionalized starting material to ensure regiochemical integrity.

Step 1: Protection of 4-Methyl-3-nitrobenzaldehyde

  • To a solution of 4-methyl-3-nitrobenzaldehyde (1.0 eq.) in toluene (5 mL/mmol), add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-methyl-3-nitrophenyl)-1,3-dioxolane , which is often used without further purification.

Step 2: Synthesis of 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde Acetal

  • To a solution of 2-(4-methyl-3-nitrophenyl)-1,3-dioxolane (1.0 eq.) and phenylacetonitrile (1.1 eq.) in anhydrous DMF (4 mL/mmol), add potassium tert-butoxide (t-BuOK) (2.5 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the dark-colored mixture to stir at room temperature for 8-12 hours. Monitor the reaction by LCMS.

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 5-(1,3-dioxolan-2-yl)-3-phenyl-2,1-benzisoxazole .

Step 3: Deprotection to Yield Final Product

  • Dissolve the acetal from Step 2 (1.0 eq.) in a mixture of THF and 2M HCl (3:1 v/v).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Recrystallize from ethanol to afford pure 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde .

Data Summary: Comparison of Synthetic Strategies

FeatureRoute A: Post-FormylationRoute B: Pre-Functionalization
Key Steps 1. Ring Formation2. Electrophilic Formylation1. Aldehyde Protection2. Ring Formation3. Deprotection
Typical Overall Yield Lower (15-40%)Higher (50-70%)
Primary Advantage Fewer steps if successfulHigh regioselectivity; cleaner product profile
Primary Disadvantage Risk of ring-opening ; formation of hard-to-separate C5/C7 isomersRequires additional protection/deprotection steps
Recommended For Rapid screening (if purity is not critical)Scalable synthesis, projects requiring high purity

References

  • Chen, G., Liu, H., Li, S., Tang, Y., Lu, P., Xu, K., & Zhang, Y. (2017). An efficient and facile PPh3-mediated Barbier-Grignard-type reaction provides various 3-aryl or alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides. Organic Letters, 19(7), 1792–1795. [Link]

  • Mąkosza, M., & Paszewski, M. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly, 146(11), 1841–1848. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-20. [Link]

  • White, J. D., Shaw, S., & Lee, C.-S. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(21), 5780–5783. [Link]

  • Mąkosza, M., & Paszewski, M. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. ResearchGate. [Link]

  • A novel synthesis of 3-Amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5-ef]b[5][6]enzoxazepine ring system. ResearchGate. [Link]

  • Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886–1888. [Link]

  • Synthesis of the 2,1-benzisoxazole 11. ResearchGate. [Link]

  • Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. [Link]

  • White, J. D., Shaw, S., & Lee, C.-S. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(21), 5780-5783. [Link]

  • Benzisoxazole. Wikipedia. [Link]

  • Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Förster, C., Gieshoff, T., Keum, H., & Waldvogel, S. R. (2024). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Chemical Science, 15(2), 523-529. [Link]

Sources

Optimizing reaction conditions for 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic challenges, offering solutions in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring both success and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of the 3-phenyl-2,1-benzisoxazole (anthranil) scaffold, which is the core of your target molecule.

Q1: What are the primary synthetic strategies for constructing the 3-phenyl-2,1-benzisoxazole core?

A1: The synthesis of 3-aryl-2,1-benzisoxazoles is versatile, with several established methods. The most common strategies begin with ortho-substituted nitroarenes.[1]

  • Condensation of Nitroarenes with Benzylic C-H Acids: This is a highly effective "one-pot" method. It involves the reaction of a substituted nitroarene with a compound containing an acidic methylene group, such as phenylacetonitrile or benzyl sulfone, in the presence of a strong base.[1][2] The reaction proceeds through a nucleophilic attack on the aromatic ring, followed by cyclization to form the benzisoxazole ring.

  • Dehydration of ortho-Nitrobenzyl Derivatives: This method uses starting materials that already contain the ortho-nitrobenzyl framework. Dehydration, often promoted by a strong base, leads to the formation of the isoxazole ring.[1]

  • From ortho-Azidocarbonyl Compounds: A spontaneous conversion can occur where ortho-azidocarbonyl compounds undergo rapid cyclization, releasing nitrogen gas to form the 2,1-benzisoxazole ring.[3]

  • Palladium-Catalyzed Arylation: It is important to distinguish that this method is typically used for functionalizing a pre-existing 2,1-benzisoxazole ring, not for the de novo synthesis of the 3-aryl-substituted core in one step.[4][5][6] For instance, one could arylate the C3 position of 2,1-benzisoxazole with a phenyl halide.

For synthesizing this compound specifically, the condensation of a 4-substituted-2-nitrobenzaldehyde (or a protected version) with a phenyl-containing benzylic acid is the most direct and logical approach.

Q2: Can you illustrate the reaction mechanism for the condensation of a nitroarene with a benzylic C-H acid?

A2: Certainly. The mechanism is a fascinating cascade involving a key nitroso intermediate. The process relies on the creation of a carbanion which acts as a nucleophile.[1]

  • Deprotonation: A strong base (e.g., potassium tert-butoxide, t-BuOK) removes a proton from the benzylic carbon of a reagent like phenylacetonitrile, creating a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the nitroarene at the ortho-position relative to the nitro group, forming a σ H-adduct.

  • Transformation to Nitroso Intermediate: This is the critical step. The σ H-adduct rearranges and eliminates a hydroxide ion (facilitated by protic conditions or silylating agents in aprotic media) to form a nitroso intermediate.[1]

  • Intramolecular Cyclization: The molecule then undergoes an intramolecular addition-elimination reaction. The nucleophilic carbon attacks the nitrogen of the nitroso group, leading to the closure of the five-membered isoxazole ring and the expulsion of a leaving group (like a cyanide anion if phenylacetonitrile was used).

Below is a Graphviz diagram illustrating this proposed pathway.

Reaction_Mechanism cluster_start Step 1: Carbanion Formation cluster_reaction Step 2-4: Cyclization Cascade Start_Materials Phenylacetonitrile + Strong Base (t-BuOK) Carbanion Phenylacetonitrile Carbanion Start_Materials->Carbanion Deprotonation Sigma_Adduct σH-Adduct Carbanion:e->Sigma_Adduct:w Nucleophilic Attack Nitroarene Substituted Nitroarene Nitroarene:s->Sigma_Adduct:n Nitroso Nitroso Intermediate Sigma_Adduct->Nitroso Rearrangement/ Elimination Product 3-Phenyl-2,1-benzisoxazole Nitroso->Product Intramolecular Cyclization

Caption: Proposed mechanism for 3-Phenyl-2,1-benzisoxazole synthesis.

Q3: What are the most critical parameters to control in this synthesis?

A3: Based on the mechanism, three parameters are paramount:

  • Base Strength and Stoichiometry: A sufficiently strong, non-nucleophilic base is required for efficient deprotonation of the benzylic C-H. Potassium tert-butoxide (t-BuOK) is a common and effective choice.[1] Using a weaker base will result in a sluggish or incomplete reaction.

  • Anhydrous Conditions: Carbanions are highly reactive towards protic sources, especially water. The presence of moisture will quench the carbanion, halting the reaction, and can promote unwanted side reactions. All solvents and reagents must be rigorously dried.

  • Temperature: The initial deprotonation and nucleophilic attack may be performed at lower temperatures to control reactivity, but the subsequent cyclization often requires heating to overcome the activation energy barrier.[7] Temperature optimization is key to balancing reaction rate with byproduct formation.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue: Low or No Product Yield
Symptom / Question Potential Cause(s) Recommended Solution & Explanation
Q: My reaction shows no conversion of starting materials after several hours. What should I check first? 1. Ineffective Base: The base may be old, hydrated, or not strong enough. 2. Excessive Moisture: Solvent or glassware may not be properly dried. 3. Incorrect Temperature: The reaction temperature may be too low for the cyclization step to proceed.1. Verify Base Activity: Use a fresh, unopened container of a strong base like t-BuOK. 2. Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. 3. Optimize Temperature: Monitor the reaction at room temperature initially. If no progress is observed by TLC, gradually increase the temperature to 60-80 °C. Some cyclizations require thermal energy to proceed efficiently.[8]
Q: I'm getting a low yield (<30%) of the desired product. How can I improve it? 1. Suboptimal Stoichiometry: The molar ratio of reactants may not be ideal. 2. Reaction Time: The reaction may not have reached completion, or the product might be degrading over time. 3. Solvent Choice: The solvent may not be optimal for solubilizing intermediates or promoting the reaction.1. Screen Reactant Ratios: Experiment with a slight excess (1.1-1.3 equivalents) of the phenylacetonitrile reagent to ensure the nitroarene is fully consumed. 2. Perform a Time-Course Study: Monitor the reaction by TLC or LC-MS every hour to determine the point of maximum product formation.[8] Prolonged reaction times at high temperatures can sometimes lead to decomposition. 3. Test Alternative Solvents: While DMF or THF are common, consider other aprotic polar solvents. The choice of solvent is critical for reaction efficiency.[9]
Issue: Impurity and Side Product Formation
Symptom / Question Potential Cause(s) Recommended Solution & Explanation
Q: My crude NMR shows a complex mixture, and I see a significant byproduct that I can't identify. 1. Aldehyde Reactivity: The unprotected carbaldehyde group is susceptible to attack by the strong base or carbanion. 2. Ring Opening: The 2,1-benzisoxazole ring can be unstable under certain conditions (e.g., strong nucleophiles, reductive conditions) and open to form 2-aminobenzophenone derivatives.[4][6] 3. Dimerization/Polymerization: Base-catalyzed self-condensation of the starting aldehyde or product can occur.1. Protect the Aldehyde: Convert the aldehyde on your starting material (e.g., 2-nitro-4-formylbenzene) to a stable acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to the basic reaction conditions and can be easily removed with aqueous acid during workup. 2. Maintain Strict Control: Avoid overly harsh conditions (excessively high temperatures or prolonged reaction times). Ensure the workup is performed promptly once the reaction is complete to quench the base and stabilize the product. 3. Use Controlled Addition: Add the base or the carbanion source slowly at a lower temperature to minimize localized high concentrations that can promote side reactions.
Q: How can I minimize the formation of the 2-aminobenzophenone byproduct? This byproduct arises from the cleavage of the N-O bond of the benzisoxazole ring. This is often promoted by reductive conditions or strong nucleophiles.While less common under the direct condensation conditions, if you suspect its formation, ensure your reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative/reductive side processes. During workup, use a mild aqueous quench rather than a harsh reducing or basic wash.
Issue: Product Isolation and Purification
Symptom / Question Potential Cause(s) Recommended Solution & Explanation
Q: What is the best general method to purify the crude product? The choice depends on the purity of the crude material and the nature of the impurities.1. Recrystallization (Preferred): If the crude product is >85% pure, recrystallization is ideal for obtaining high-purity material. A mixed solvent system, such as acetone/acetonitrile or ethanol/water, can be effective.[10] 2. Column Chromatography: If the crude material is a complex mixture, silica gel chromatography is necessary. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.[9]
Q: My product seems to be degrading on the silica gel column. The aldehyde group can be sensitive to acidic silica gel. The product itself may also be unstable over long periods on the stationary phase.1. Neutralize Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v). 2. Run the Column Quickly: Do not let the column run dry or sit for extended periods. Use a slightly higher pressure ("flash chromatography") to expedite the separation.

Section 3: Experimental Protocols

The following is a generalized, representative protocol for the synthesis of a protected version of this compound. Note: This protocol must be adapted and optimized for your specific substrates and laboratory conditions.

Workflow Overview

Experimental_Workflow Start Starting Material: 4-(1,3-dioxolan-2-yl)- 1-nitro-2-(phenylmethyl)benzene Setup Dissolve in Anhydrous THF under N2 Atmosphere Start->Setup Cool Cool to 0 °C Setup->Cool Base_Add Slowly Add Potassium tert-butoxide (t-BuOK) Cool->Base_Add React Stir at 0 °C, then Warm to 60 °C Base_Add->React Monitor Monitor by TLC (Hexane:EtOAc 4:1) React->Monitor Workup Quench with sat. NH4Cl (aq) and Extract with Ethyl Acetate Monitor->Workup Deprotect Treat Organic Layer with 2M HCl (aq) Workup->Deprotect Purify Purify by Flash Chromatography or Recrystallization Deprotect->Purify Characterize Characterize by 1H NMR, 13C NMR, HRMS Purify->Characterize

Caption: General experimental workflow for synthesis and purification.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from a protected ortho-nitrobenzyl precursor.

Reagents & Equipment:

  • Protected starting material (e.g., 4-(1,3-dioxolan-2-yl)-1-nitro-2-(phenylmethyl)benzene)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc), Hexane

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, ice bath

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the protected starting material (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Base Addition: Add potassium tert-butoxide (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. The solution will likely change color.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes. Then, remove the ice bath and heat the reaction to 60 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:EtOAc).[11] The reaction is complete when the starting material spot is no longer visible.

  • Workup & Quench: Cool the reaction to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate.

  • Deprotection: Combine the organic layers and wash them with 2M HCl. Stir the biphasic mixture vigorously for 1-2 hours at room temperature to hydrolyze the acetal protecting group. Monitor deprotection by TLC.

  • Isolation: Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol).[9]

References

  • Aidene, M., Belkessam, F., Soulé, J., & Doucet, H. (2016). Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. ChemCatChem, 8(8), 1583–1590. [Link]

  • ResearchGate. (n.d.). Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. Retrieved from [Link]

  • Wiley Online Library. (2016). Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Mąkosza, M., & Staliński, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity, 19(4), 807–816. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,1-Benzisoxazoles. Retrieved from [Link]

  • MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Retrieved from [Link]

  • ACS Publications. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2,1-benzisoxazole 11. Retrieved from [Link]

  • ResearchGate. (n.d.). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Phenyl-2,1-benzoxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and derivatization of this versatile heterocyclic building block. Our approach is rooted in explaining the fundamental chemistry to empower you to diagnose and resolve experimental hurdles effectively.

It is important to note the specific isomer : 3-Phenyl-2,1-benzoxazole -5-carbaldehyde, also known as 3-phenyl-anthranil-5-carbaldehyde. This is structurally distinct from the more commonly discussed 2-phenyl-1,3-benzoxazole scaffold. The unique arrangement of the N-O bond in the 2,1-benzoxazole (or benzisoxazole) ring imparts specific reactivity and stability characteristics that must be considered.

Section 1: Synthesis and Purification - Troubleshooting & FAQs

The synthesis of substituted benzisoxazoles can be less straightforward than their benzoxazole counterparts. Low yields, side product formation, and purification difficulties are common but manageable issues.

Q1: My synthesis of this compound resulted in a very low yield. What are the likely causes and solutions?

Low yields in heterocyclic synthesis are a frequent problem that can often be traced back to a few key areas.[1] A systematic evaluation of your reaction parameters is the most effective troubleshooting strategy.[1]

Probable Causes & Recommended Solutions:

  • Purity of Starting Materials: The synthesis is highly sensitive to the purity of the precursors. Impurities can inhibit catalyst activity or introduce competing side reactions.

    • Solution: Ensure all starting materials and reagents are of high purity. Recrystallize or distill precursors if their purity is questionable. When performing reactions sensitive to moisture, always use freshly dried solvents.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical variables. Insufficient heat may lead to incomplete conversion, while excessive heat can cause decomposition of the product or starting materials.[1]

    • Solution: Conduct small-scale trial reactions to screen a range of temperatures and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Atmospheric Contamination: Certain intermediates in heterocyclic synthesis pathways can be sensitive to oxygen or atmospheric moisture.

    • Solution: If you suspect sensitivity, ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use Schlenk line techniques for reagent and solvent transfers.[1]

  • Inefficient Cyclization: The key ring-forming step can be inefficient. The choice of dehydrating agent or catalyst is crucial. For related benzoxazole syntheses, polyphosphoric acid (PPA) is often used, but reaction conditions must be carefully controlled.[2][3]

    • Solution: Evaluate different catalysts or condensing agents. For benzisoxazole synthesis, methods often involve reductive cyclization of ortho-nitro precursors. Ensure the reducing agent is active and added under appropriate conditions.

Workflow Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Cyclization A 4-Hydroxy-3-phenylbenzaldehyde C 2-Nitro-4-formyl-5-phenylphenol A->C Nitrating Agent B HNO3 / H2SO4 E This compound C->E Intramolecular Condensation C->E D Reducing Agent (e.g., SnCl2) G cluster_0 Condensation Reactions cluster_1 Carbonyl Modifications start This compound A Schiff Base / Imine start->A R-NH2, H+ cat. B Hydrazone start->B R-NHNH2 C Oxime start->C NH2OH D Primary Alcohol start->D Reduction (e.g., NaBH4) E Carboxylic Acid start->E Oxidation (e.g., KMnO4) G A Low Yield Observed B Monitor reaction by TLC/LC-MS. Is starting material (SM) consumed? A->B C Multiple spots observed? B->C Yes D Probable Cause: Suboptimal reaction conditions (temp, time, catalyst). [2] B->D No, SM remains F Probable Cause: Side reactions or product decomposition. [2] C->F Yes H Is product water-soluble or volatile? C->H No, clean conversion to one spot E Solution: - Optimize temperature. - Increase reaction time. - Check catalyst activity. - Ensure inert atmosphere. [2] D->E K Yield successfully improved E->K G Solution: - Lower reaction temp. - Check for air/moisture sensitivity. - Isolate and characterize byproducts. F->G G->K I Probable Cause: Product loss during aqueous workup or evaporation. [13] H->I Yes H->K No J Solution: - Extract aqueous layer again. - Check rotovap trap. - Use milder workup conditions. [13] I->J J->K

Sources

Avoiding degradation of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PBCHO-20260115

Version: 1.0

Introduction

This technical guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde (PubChem CID: 738010)[1]. This compound, featuring a reactive aromatic aldehyde functional group appended to a stable benzoxazole core, requires specific storage conditions to prevent chemical degradation. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible experimental results and the overall success of research and development projects. The information herein is curated to provide not just procedural steps but also the underlying chemical principles to empower users with a comprehensive understanding of the molecule's behavior.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this compound that influence its stability?

A1: The stability of this compound is governed by two key structural components: the aromatic aldehyde and the 2,1-benzoxazole ring system.

  • Aromatic Aldehyde Group (-CHO): This functional group is inherently reactive and susceptible to oxidation, especially in the presence of atmospheric oxygen.[2] This oxidation can be accelerated by factors such as light, heat, and moisture, leading to the formation of the corresponding carboxylic acid (3-Phenyl-2,1-benzoxazole-5-carboxylic acid) as the primary degradation product.

  • 2,1-Benzoxazole Ring: This heterocyclic aromatic system is generally stable due to its aromaticity. However, under certain conditions, such as strong acidity, the oxazole ring can be susceptible to hydrolysis. The phenyl substituent at the 3-position is expected to provide some steric hindrance, potentially influencing the reactivity of the benzoxazole core.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, directly inhibiting the oxidative degradation of the aldehyde group.[3]
Light Amber or opaque containerProtection from light, particularly UV light, is crucial as it can catalyze oxidative reactions.
Moisture Tightly sealed container in a dry environmentMoisture can facilitate both oxidative and potentially hydrolytic degradation pathways.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation may be indicated by several observations:

  • Physical Appearance: A change in color or the appearance of crystalline precipitate could suggest the formation of impurities.

  • Analytical Assessment: The most reliable method is to assess the purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity.[4][5] The appearance of a new peak, often corresponding to the more polar carboxylic acid, is a key indicator of degradation.

Q4: Can I store this compound in a standard laboratory freezer?

A4: While low temperatures are beneficial, storing in a non-explosion-proof freezer is not recommended, especially if the compound is dissolved in a flammable solvent. For the solid compound, storage at 2-8°C is generally sufficient. If freezer storage is necessary, ensure the freezer is rated for the storage of chemicals and that the container is properly sealed to prevent moisture condensation upon removal.

Q5: Are there any chemical incompatibilities I should be aware of when handling this compound?

A5: Yes. Avoid contact with strong oxidizing agents, strong acids, and strong bases. Oxidizing agents will accelerate the degradation of the aldehyde group. Strong acids could potentially lead to the hydrolysis of the benzoxazole ring. Strong bases may catalyze other reactions of the aldehyde group.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the starting material.Assess the purity of your this compound sample using a validated analytical method like HPLC. If degradation is confirmed, procure a new, high-purity batch.
New, more polar spot observed on TLC Oxidation of the aldehyde to a carboxylic acid.The carboxylic acid degradation product is more polar and will have a lower Rf value on normal-phase TLC. Confirm the identity of the new spot by co-spotting with a reference standard if available, or by other analytical techniques.
Change in physical appearance of the solid Possible degradation or moisture absorption.Do not use the material. Re-evaluate your storage conditions, ensuring the container is tightly sealed and stored in a dry environment.
Low yield in a reaction sensitive to aldehyde purity Partial degradation of the aldehyde starting material.Purify the starting material by an appropriate method such as recrystallization or column chromatography before use, and confirm its purity analytically.

Visualizing Degradation and Workflow

Degradation Pathway Diagram

Figure 1: Primary Degradation Pathway of this compound A This compound B 3-Phenyl-2,1-benzoxazole-5-carboxylic acid A->B Oxidation (O2, Light, Heat, Moisture) Figure 2: Recommended Workflow for Storage and Handling cluster_storage Storage cluster_handling Handling Store at 2-8°C Store at 2-8°C Inert atmosphere (Ar/N2) Inert atmosphere (Ar/N2) Store at 2-8°C->Inert atmosphere (Ar/N2) Protect from light Protect from light Inert atmosphere (Ar/N2)->Protect from light Tightly sealed container Tightly sealed container Protect from light->Tightly sealed container Use in a well-ventilated area Use in a well-ventilated area Tightly sealed container->Use in a well-ventilated area Avoid contact with oxidizers, strong acids/bases Avoid contact with oxidizers, strong acids/bases Use in a well-ventilated area->Avoid contact with oxidizers, strong acids/bases Assess purity before use Assess purity before use Avoid contact with oxidizers, strong acids/bases->Assess purity before use Proceed with experiment Proceed with experiment Assess purity before use->Proceed with experiment Receipt of Compound Receipt of Compound Receipt of Compound->Store at 2-8°C

Caption: Recommended workflow for the storage and handling of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for developing a stability-indicating HPLC analysis. Method optimization will be required for your specific instrumentation and column.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • A C18 reversed-phase column is a good starting point for method development.

  • Mobile Phase Preparation:

    • A gradient elution is often necessary to separate the parent compound from potential degradation products.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

    • Filter and degas all mobile phases before use.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: Scan for an optimal wavelength using a PDA detector, likely in the UV range.

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more non-polar compounds. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Analysis:

    • Inject a blank (diluent), a standard solution of the compound, and your sample solution.

    • Degradation is indicated by the appearance of new peaks, often with different retention times than the main peak. The peak area percentage can be used to estimate the purity of your sample. For accurate quantification, a validated stability-indicating method is required. [4][5]

References

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Retrieved from [Link]

  • Samovich, S. N., Brinkevich, S. D., Edimecheva, I. P., & Shadyro, O. I. (n.d.). Antiradical and antioxidant properties of aromatic acids, aldehydes and alcohols and their derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H9NO2). Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Retrieved from [Link]

  • Environmental Health Safety and Laboratory Operations. (n.d.). Gas Storage and Segregation. Retrieved from [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • PMC. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved from [Link]

  • NIH. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

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Technical Support Center: Optimizing Catalysts for Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights into optimizing catalytic processes for this vital heterocyclic scaffold. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance the efficiency, yield, and sustainability of your reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the catalytic synthesis of benzoxazoles. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Q1: My reaction yield is disappointingly low. What are the primary factors I should investigate first?

A1: Low yield is a frequent challenge that can often be traced back to a few key areas. A systematic approach is crucial for efficient troubleshooting.

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in precursors like 2-aminophenol or the corresponding aldehyde/carboxylic acid can poison the catalyst or introduce competing side reactions.[1][2][3] It is highly recommended to verify the purity of your reagents and perform purification by recrystallization or distillation if necessary.[1]

  • Catalyst Choice and Activity: The catalyst is the heart of the reaction; an inappropriate or inactive one is a primary cause of failure.[1][4]

    • Substrate Compatibility: The electronic properties of your substrates dictate the best catalyst. Electron-deficient substrates may require stronger Lewis or Brønsted acid catalysts and higher temperatures, while milder conditions might suffice for electron-rich substrates.[1]

    • Catalyst Activity: Ensure your catalyst is fresh and has been stored under the correct conditions, especially if it is sensitive to air or moisture.[3] For reusable catalysts, deactivation may have occurred.[1]

  • Sub-optimal Reaction Conditions: Benzoxazole synthesis is highly sensitive to reaction parameters.[3][5]

    • Temperature: Many reactions are sluggish at room temperature and require elevated temperatures, sometimes as high as 130°C, to overcome the activation energy for cyclization.[1][5][6]

    • Solvent: The solvent plays a crucial role. In some cases, switching to an appropriate solvent like ethanol or adopting a solvent-free approach can dramatically improve yields.[5]

Q2: My reaction starts but stalls before completion, leaving significant amounts of starting material. What's happening?

A2: A stalled reaction typically points to insufficient energy to complete the conversion or a loss of catalytic activity over time.

  • Insufficient Temperature: The initial condensation to form the Schiff base intermediate may occur at a lower temperature, but the final intramolecular cyclization often has a higher activation energy barrier.[1] Incrementally increasing the reaction temperature while monitoring via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is a logical first step.[1]

  • Catalyst Deactivation: The catalyst may be losing its activity during the reaction.[1] This is common for recyclable catalysts that may be leaching active sites or being poisoned by impurities.[7] Adding a fresh portion of the catalyst can help determine if this is the issue.[1]

  • Incorrect Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of one reactant can sometimes help drive the reaction to completion, but a significant imbalance can be detrimental.[1][3]

Q3: I'm observing a major side product that I suspect is the Schiff base intermediate. How can I promote the final cyclization step?

A3: The formation of a stable Schiff base (an imine formed from the condensation of 2-aminophenol and an aldehyde) is a classic issue where the reaction gets "stuck" before the final ring-closing step.[1][3]

  • Increase Thermal Energy: As mentioned, higher temperatures can provide the necessary energy for the intramolecular nucleophilic attack and subsequent dehydration to form the benzoxazole ring.

  • Modify the Catalytic System: Some catalysts are more effective at promoting the cyclization step. Stronger Lewis or Brønsted acids can activate the imine carbon, making it more electrophilic and susceptible to cyclization.[4]

  • Introduce an Oxidant: The final step of the reaction is an aromatization, which is an oxidation. While often accomplished by atmospheric oxygen, particularly at high temperatures, some systems benefit from the addition of a mild oxidant to facilitate this step and drive the reaction forward.[1][8]

Q4: My reusable heterogeneous catalyst is losing activity after just one or two runs. How can I improve its longevity?

A4: The promise of heterogeneous catalysts lies in their reusability, so a rapid loss of activity is a significant problem.

  • Incomplete Removal of Adsorbed Species: Products or byproducts may remain strongly adsorbed to the catalyst's active sites, blocking them for subsequent runs. Ensure your washing/regeneration protocol is adequate. Washing with a solvent like ethanol or acetone after the reaction is a common practice.[9]

  • Leaching of Active Sites: The active component of the catalyst may be dissolving or "leaching" into the reaction medium. This is a known issue with some supported catalysts if the linkage is not robust.[7]

  • Thermal or Structural Degradation: High reaction temperatures can cause structural changes or sintering in nanoparticle catalysts, reducing their surface area and activity.[9]

  • Inefficient Recovery: Ensure you are recovering the maximum amount of catalyst after each cycle. For magnetic nanoparticles, for example, use a strong external magnet to prevent loss.[10] Studies have shown that catalysts like Fe3O4@SiO2-SO3H can be reused at least five times with only a minor drop in yield (e.g., from 92% to 84%).[9][11]

Frequently Asked Questions (FAQs)

Q1: How do I select the right catalyst type (e.g., Brønsted acid, Lewis acid, metal complex, nanocatalyst) for my synthesis?

A1: Catalyst selection is paramount and depends on the specific transformation, desired reaction conditions, and sustainability goals.[12][13]

  • Brønsted/Lewis Acids: These are classic choices for the condensation of 2-aminophenols with aldehydes or carboxylic acids.[6][7] Heterogeneous solid acid catalysts, like sulfonic acid-functionalized nanoparticles (Fe3O4@SiO2-SO3H) or Brønsted acidic ionic liquid (BAIL) gels, are highly effective and offer the advantage of easy separation.[6][11][12]

  • Metal Complexes: Ruthenium, palladium, and copper complexes are often used in different synthetic routes, such as acceptorless dehydrogenative coupling of alcohols or intramolecular cyclization of o-haloanilides.[12][14][15] These are powerful but can be expensive and may require specific ligands.

  • Nanocatalysts: These materials offer a high surface area and unique reactivity.[8] Magnetically recoverable nanoparticles are particularly attractive as they combine high efficiency with exceptional ease of separation and recycling, aligning with green chemistry principles.[9][11]

Q2: What are the main advantages of using a heterogeneous catalyst?

A2: Heterogeneous catalysts offer significant operational and environmental benefits.[5][16]

  • Easy Separation & Recyclability: They can be easily removed from the reaction mixture by simple filtration or, in the case of magnetic catalysts, with an external magnet.[5][10] This simplifies product purification and allows the catalyst to be reused for multiple cycles, reducing cost and waste.[6][9][16]

  • Minimized Product Contamination: Because the catalyst is in a different phase from the product, the risk of contaminating the final compound with residual catalyst is significantly lower than with homogeneous systems.[16]

  • Process Simplification: The straightforward work-up often eliminates the need for aqueous extractions or column chromatography for catalyst removal, streamlining the overall synthetic process.[7]

Q3: Can benzoxazole synthesis be performed under solvent-free or "green" conditions?

A3: Absolutely. There is a strong trend towards developing more sustainable protocols. Many modern catalytic methods are designed to work under solvent-free conditions, often with gentle heating or sonication.[5][8][10] For example, the reaction between 2-aminophenol and benzaldehyde proceeds to 98% yield at 130°C using a BAIL gel catalyst without any solvent.[6][7] Using environmentally benign solvents like water or ethanol is another popular green strategy.[15]

Q4: How can I effectively monitor the progress of my reaction?

A4: The most common and effective methods for monitoring reaction progress are thin-layer chromatography (TLC) and gas chromatography (GC).[5] These techniques allow you to track the consumption of your starting materials and the appearance of the benzoxazole product over time, helping you determine the optimal reaction time and identify any potential issues, such as the formation of stable intermediates.[3][7]

Data Presentation: Catalyst Performance Comparison

The choice of catalyst has a profound impact on reaction outcomes. The table below summarizes the performance of several representative catalyst systems for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, highlighting key differences in conditions and efficiency.

Catalyst TypeCatalyst ExampleSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Heterogeneous Acid Brønsted Acidic Ionic Liquid (BAIL) GelSolvent-Free130598[6][7][13]
Magnetic Nanocatalyst Fe3O4@SiO2-SO3HSolvent-Free500.595[9][11]
Homogeneous Organocatalyst ISO-PECH PolyamineMethanolRoom Temp< 0.198[8]
Metal-Organic Framework Mn-TPADesolvEthanol30< 0.2>99[17]
Homogeneous Metal Complex Ruthenium ComplexToluene150-200Several~80-95[12]

Visualizations: Workflows and Mechanisms

Visual aids can clarify complex relationships and workflows. The following diagrams illustrate the general reaction mechanism and a logical troubleshooting process.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products r1 2-Aminophenol p1 Condensation (-H₂O) r1->p1 r2 Aldehyde r2->p1 int Schiff Base Intermediate p1->int p2 Intramolecular Cyclization p3 Oxidation (Aromatization) p2->p3 prod 2-Substituted Benzoxazole p3->prod int->p2

Caption: General reaction mechanism for benzoxazole synthesis.

G cluster_checks Initial Checks cluster_actions Corrective Actions start Low Product Yield check_purity Verify Purity of Starting Materials start->check_purity check_catalyst Evaluate Catalyst Choice & Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions action_purify Purify/Replace Reagents check_purity->action_purify Impure? action_catalyst Screen Different Catalysts or Optimize Loading check_catalyst->action_catalyst Inactive/ Suboptimal? action_temp Increase Temperature Incrementally check_conditions->action_temp Stalled? action_time Extend Reaction Time check_conditions->action_time Incomplete? action_solvent Change Solvent or Use Solvent-Free Method check_conditions->action_solvent Inefficient? end_node Improved Yield action_purify->end_node action_catalyst->end_node action_temp->end_node action_time->end_node action_solvent->end_node

Caption: Troubleshooting decision tree for low reaction yield.

Experimental Protocols

To ensure reproducibility, detailed and validated protocols are essential. Below is a representative procedure for the synthesis of 2-phenylbenzoxazole using a reusable, heterogeneous Brønsted acidic ionic liquid (BAIL) gel catalyst, based on established literature.[3][6][7]

Protocol: Synthesis of 2-Phenylbenzoxazole using a BAIL Gel Catalyst

Materials:

  • 2-Aminophenol (1.0 mmol, 109.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Brønsted Acidic Ionic Liquid (BAIL) gel catalyst (1.0 mol %, ~10 mg)

  • Ethyl Acetate (ACS grade)

  • Magnesium Sulfate (Anhydrous)

  • 5 mL reaction vessel with a magnetic stir bar

Procedure:

  • To the 5 mL reaction vessel, add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the BAIL gel catalyst (1.0 mol %).[6][7]

  • Seal the vessel and place it in a pre-heated oil bath or heating mantle set to 130°C.

  • Stir the reaction mixture vigorously under these solvent-free conditions for 5 hours.[6][7]

  • Monitor the reaction progress periodically by taking a micro-sample, dissolving it in ethyl acetate, and analyzing via TLC (e.g., using a hexane:ethyl acetate eluent).

  • Upon completion (disappearance of starting materials), remove the vessel from the heat and allow it to cool to room temperature.

  • Add 10 mL of ethyl acetate to the solidified mixture to dissolve the product and unreacted starting materials.[6][7]

  • Separate the heterogeneous BAIL gel catalyst by centrifugation, followed by decanting the supernatant. Alternatively, filtration can be used.[6][12]

  • Catalyst Recovery: The recovered BAIL gel can be washed with ethyl acetate, dried, and stored for reuse in subsequent reactions.

  • Transfer the ethyl acetate solution (supernatant) to a separatory funnel or flask and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 2-phenylbenzoxazole.

References

  • Benchchem.
  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Soni, S., et al. (2023).
  • Benchchem. Optimizing reaction conditions for one-pot benzoxazole synthesis.
  • Benchchem.
  • Benchchem.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Benchchem. Technical Support Center: Synthesis of Substituted Benzoxazoles.
  • Benchchem. troubleshooting low yield in benzoxazole synthesis.
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • Mondal, J., et al. (2015).
  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry, Section A.
  • Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A.
  • Benchchem.
  • Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
  • Benchchem. Technical Support Center: Efficient Benzoxazole Synthesis.

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Validation & Comparative

A Senior Application Scientist's Guide to Benzoxazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its prevalence in FDA-approved drugs and biologically active natural products underscores the critical need for efficient, scalable, and reproducible synthetic methodologies.[5][6] This guide provides an in-depth comparative analysis of the most pertinent methods for benzoxazole synthesis, moving beyond mere procedural lists to explain the causality behind experimental choices, thereby empowering you to select and optimize the ideal strategy for your specific target molecule.

The Foundational Precursor: The Central Role of o-Aminophenol

The vast majority of modern and classical benzoxazole syntheses begin with a common, readily available precursor: o-aminophenol.[1][5][7][8] The synthetic challenge, therefore, lies in the choice of the reaction partner and the method used to facilitate the crucial condensation and cyclization sequence. The general mechanism involves the nucleophilic attack of the amino group on an electrophilic carbon, followed by an intramolecular cyclization and dehydration or oxidation to form the aromatic benzoxazole ring.

Caption: General mechanism for benzoxazole synthesis from o-aminophenol.

This guide will compare four principal strategies based on the electrophilic partner: carboxylic acids, aldehydes, acyl chlorides, and a survey of modern catalytic innovations.

Method 1: The Classical Workhorse - Condensation with Carboxylic Acids

This is one of the most direct and widely employed methods for synthesizing 2-substituted benzoxazoles.[7] The key to its success lies in forcing the condensation reaction, which typically requires high temperatures and a strong dehydrating agent to drive the equilibrium toward the product.

Causality Behind the Choice:

  • Polyphosphoric Acid (PPA): PPA is the quintessential reagent for this transformation.[2][7] It serves a dual purpose: acting as a Brønsted acid to protonate the carboxylic acid, rendering it more electrophilic, and as a powerful dehydrating agent to sequester the water molecule formed during cyclization. This dual role makes it highly effective, though its viscosity and the often harsh work-up (quenching onto ice) are notable drawbacks.[7][9]

  • High Temperatures (150-180°C): The significant activation energy required for the direct condensation of a relatively unreactive carboxylic acid necessitates aggressive thermal conditions.[9]

Advantages:

  • High yields for a range of substrates.[9]

  • Uses readily available and inexpensive starting materials.

  • Straightforward, one-pot procedure.

Disadvantages:

  • Harsh reaction conditions can limit its use for sensitive substrates.

  • The use of stoichiometric amounts of viscous PPA complicates purification and generates significant waste.

  • High energy consumption.

Method 2: The Versatile Pathway - Condensation with Aldehydes

Reacting o-aminophenol with aldehydes offers a more versatile route, particularly for 2-aryl and 2-alkyl benzoxazoles.[7] This process is a two-step sequence: the initial formation of a Schiff base intermediate, followed by an oxidative cyclization.[7]

Causality Behind the Choice:

  • Oxidizing Agent: The choice of oxidant is critical for the second step. A variety of agents have been successfully employed, including manganese(III) acetate, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and even molecular oxygen in the presence of a suitable catalyst.[7] The oxidant's role is to abstract two hydrogen atoms from the cyclized intermediate to achieve aromatization.

  • Catalysis: Modern variations utilize catalysts to facilitate the oxidative step under milder conditions. For example, magnetically separable nanocatalysts can promote the reaction at room temperature or with gentle heating, simplifying catalyst recovery and aligning with green chemistry principles.[10][11]

Advantages:

  • Generally milder conditions compared to the PPA method.

  • Broad substrate scope, including various substituted aldehydes.[5]

  • Amenable to modern catalytic and green chemistry approaches.[10][12]

Disadvantages:

  • Requires a stoichiometric oxidant, which can be expensive and generate waste.

  • The reaction can sometimes stall at the Schiff base intermediate without effective oxidation.

Method 3: The Mild Approach - Reaction with Acyl Chlorides

For substrates that cannot withstand the high temperatures of the PPA method, acyl chlorides provide a highly reactive alternative.[7]

Causality Behind the Choice:

  • Enhanced Electrophilicity: The acyl chloride is significantly more electrophilic than the corresponding carboxylic acid, allowing the initial acylation of the o-aminophenol's amino group to occur under much milder conditions, often at room temperature.[7]

  • Spontaneous Cyclization: The resulting o-hydroxyamide intermediate frequently undergoes spontaneous or gently-heated intramolecular cyclization to yield the benzoxazole, driven by the formation of the stable aromatic ring.

Advantages:

  • Mild reaction conditions suitable for complex or sensitive molecules.

  • Often proceeds rapidly and with high yields.

Disadvantages:

  • Acyl chlorides can be moisture-sensitive and may not be as readily available as carboxylic acids.

  • The reaction generates HCl as a byproduct, which may require a base to be scavenged.

Method 4: The Modern Frontier - Advanced Catalytic Systems

Recent years have seen a surge in the development of sophisticated catalytic systems that offer improved efficiency, sustainability, and substrate scope.[5]

  • Transition Metal Catalysis: Catalysts based on copper, palladium, iron, and ruthenium have proven highly effective.[1][13][14] Copper-catalyzed Ullmann-type reactions, for instance, can construct the benzoxazole ring via intramolecular C-O bond formation from ortho-haloanilides, providing an alternative pathway that does not start from o-aminophenol.[15][16] This expands the available synthetic routes significantly.

  • Nanocatalysis: Heterogeneous nanocatalysts, such as copper ferrite or silver-iron oxide core-shell nanoparticles, offer high catalytic activity due to their large surface-area-to-volume ratio.[1][11] A key advantage is their ease of separation (often magnetic) and reusability, which is both cost-effective and environmentally friendly.[10][11]

  • Green Chemistry Approaches: The field is increasingly moving towards sustainable practices. This includes the use of:

    • Microwave Irradiation: Dramatically reduces reaction times from hours to minutes by promoting rapid, uniform heating.[17][18]

    • Ionic Liquids: Brønsted acidic ionic liquids can act as both catalyst and solvent, are often recyclable, and operate under solvent-free conditions, minimizing volatile organic compound (VOC) emissions.[8][19]

    • Ultrasound: Sonication provides the energy for cyclization under mild conditions, often leading to high yields in short reaction times.[10][12]

Comparative Performance Data

The selection of a synthetic method is a multi-parameter decision. The table below summarizes typical performance data for the discussed methodologies to facilitate an objective comparison.

Synthesis MethodKey Reagents/CatalystSolventTemp. (°C)TimeYield (%)Reference(s)
Carboxylic Acid Condensation Polyphosphoric Acid (PPA)None150-1804-5 h85-95[9]
Aldehyde Condensation LAIL@MNP CatalystNone (Sonication)7030 min~90[9][10]
Aldehyde Condensation Ag@Fe₂O₃ NanoparticlesEthanolRoom Temp.2-3 h88-97[11]
Modern Catalytic Brønsted Acidic Ionic Liquid GelNone1305 h85-98[5][8][19]
Microwave-Assisted Deep Eutectic Solvent (DES)None (Microwave)N/A10-12 min92-96[17]

Visualizing the Decision Process and Workflow

Choosing the right method depends on several factors. The following diagrams illustrate a logical decision-making process and a standard experimental workflow.

Caption: Decision tree for selecting a benzoxazole synthesis method.

start 1. Reagent Preparation (o-Aminophenol, Electrophile, Catalyst, Solvent) setup 2. Reaction Setup (Flask, Stirrer, Condenser, Inert Atmosphere if needed) start->setup reaction 3. Reaction (Heating / Stirring / Irradiation) setup->reaction monitor 4. Monitoring (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Work-up (Quenching, Extraction) monitor->workup Complete purify 6. Purification (Column Chromatography / Recrystallization) workup->purify analyze 7. Analysis & Characterization (NMR, MS, FTIR) purify->analyze

Caption: Standard experimental workflow for benzoxazole synthesis.

Validated Experimental Protocols

To ensure reproducibility, the following are detailed protocols for two common and effective methods.

Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole using PPA

This protocol is a robust, high-yielding method representative of the classical condensation approach.[7][9]

Materials:

  • o-Aminophenol (1.09 g, 10 mmol)

  • Benzoic acid (1.22 g, 10 mmol)

  • Polyphosphoric acid (PPA) (~40 g)

  • Crushed ice

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-aminophenol and benzoic acid.[7]

  • Addition of PPA: Carefully and slowly add polyphosphoric acid to the flask. The mixture will become thick and may require mechanical stirring.[7]

  • Heating: Heat the reaction mixture to 150-180°C in an oil bath and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Very carefully and slowly pour the viscous reaction mixture onto the crushed ice while stirring vigorously. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Green Synthesis of 2-Phenylbenzoxazole using a BAIL Gel Catalyst

This protocol demonstrates a modern, solvent-free approach using a recyclable Brønsted Acidic Ionic Liquid (BAIL) gel catalyst.[19]

Materials:

  • o-Aminophenol (0.119 g, 1 mmol)

  • Benzaldehyde (0.106 g, 1 mmol)

  • BAIL gel catalyst (0.010 g, 1.0 mol %)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 5 mL reaction vial, add o-aminophenol, benzaldehyde, and the BAIL gel catalyst.[19]

  • Heating: Place the vial in a preheated oil bath or heating block at 130°C. Stir the reaction mixture for 5 hours. No solvent is required.[19]

  • Catalyst Recovery: After completion (monitored by TLC), cool the mixture and dissolve it in 10 mL of ethyl acetate. The heterogeneous BAIL gel catalyst can be separated by simple centrifugation or filtration. The recovered catalyst can be washed and reused.[19]

  • Work-up: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Conclusion

The synthesis of benzoxazoles is a mature field with a rich diversity of methodologies. While classical methods involving PPA remain reliable workhorses for their simplicity and effectiveness, they are increasingly being supplanted by modern catalytic approaches that offer significant advantages in terms of mildness, efficiency, and environmental sustainability.[20] The choice of method is no longer just about yield; it is a strategic decision based on substrate compatibility, scalability, energy consumption, and alignment with green chemistry principles. By understanding the chemical causality behind each method—from the dual role of PPA to the oxidative power of DDQ and the recyclable nature of nanocatalysts—researchers can make informed decisions to accelerate the discovery and development of novel benzoxazole-based compounds.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Transition metal‐catalyzed synthesis of benzoxazole.
  • Green Synthesis of Benzoxazoles: Application Notes and Protocols for Researchers. Benchchem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionaliz
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives
  • Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides. Current Organic Synthesis.
  • Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Green Chemistry (RSC Publishing).
  • A Comparative Guide to Catalysts for Benzoxazole Synthesis. Benchchem.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
  • Review of synthesis process of benzoxazole and benzothiazole derivatives | Request PDF.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. CKT College.
  • Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. Journal of Chemical Sciences.
  • Metal‐catalyzed synthesis of benzoxazoles and benzothiazoles.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. Benchchem.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. NIH.
  • What is most feasible method to synthesise benzoxazole
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activ
  • Microwave-Assisted Synthesis of Benzoxazoles: Applic
  • Substrate scope for synthesis of 2‐aryl benzoxazoles. [a] Reaction was...
  • Prototype reaction for the synthesis of benzoxazole.
  • Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journals.
  • Ullmann Reaction. Organic Chemistry Portal.

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A Senior Application Scientist's Guide to Validating the Purity of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Chemical Synthesis

In the realms of pharmaceutical research and materials science, 3-Phenyl-2,1-benzoxazole-5-carbaldehyde serves as a pivotal intermediate. Its benzoxazole core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways.[1][2][3][4] The carbaldehyde moiety provides a reactive handle for constructing more complex molecular architectures through reactions like Schiff base formation or Wittig olefination.[1][5]

Consequently, the purity of this starting material is not merely a quality control metric; it is a prerequisite for reproducible, safe, and effective downstream applications. The presence of even trace impurities—such as unreacted starting materials, synthetic by-products, or degradants—can lead to failed reactions, introduce confounding variables in biological assays, or generate potentially toxic entities in drug candidates.

This guide provides a comprehensive framework for validating the purity of this compound samples. We will move beyond simple procedural lists to explain the scientific rationale behind employing a multi-technique, or orthogonal, approach. This ensures a self-validating system where the strengths of one method compensate for the limitations of another, building a robust and trustworthy purity profile.

Anticipating the Challenge: Potential Impurities

A logical first step in developing a purity validation strategy is to anticipate the likely impurities. The synthesis of 2-substituted benzoxazoles often involves the condensation of a 2-aminophenol derivative with an aldehyde or carboxylic acid.[6] For this compound, potential impurities could include:

  • Starting Materials: Residual 2-amino-4-formylphenol or related precursors.

  • By-products: Isomers formed during cyclization, or products from side-reactions.

  • Degradants: Oxidation of the aldehyde to a carboxylic acid, or hydrolysis of the benzoxazole ring.

Our analytical approach must be designed to separate, identify, and quantify these and any other unexpected components.

The Orthogonal Approach to Purity Validation

No single analytical technique is sufficient to declare a compound "pure."[7] A robust purity assessment relies on orthogonal methods, which measure the same attribute (purity) using different chemical or physical principles. For this compound, we recommend a primary quantitative method (HPLC) supported by qualitative and structural confirmation techniques (NMR, Mass Spectrometry, and IR).

Caption: Overall workflow for purity validation of a new sample.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC with UV detection is the cornerstone for determining the purity of aromatic compounds like our target molecule. It excels at separating the main component from closely related impurities and providing precise quantification. The validation of an HPLC method is crucial to ensure the data is reliable.[8][9]

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The nonpolar C18 chains will interact with the aromatic rings of the analyte and potential impurities, providing retention and enabling separation.

  • Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water is used. Starting with a higher water concentration allows polar impurities to elute first. Gradually increasing the organic solvent concentration will then elute the main compound and any more nonpolar impurities. A small amount of acid (e.g., 0.1% formic acid) is often added to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

  • Detection: The extensive conjugation in the benzoxazole ring system ensures strong UV absorbance, making a photodiode array (PDA) or variable wavelength detector highly effective. A PDA detector is superior as it provides spectral data, which can help in peak tracking and assessing peak purity.

Experimental Protocol: HPLC Purity Assay
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Standard Stock Solution: Accurately weigh ~10 mg of a certified reference material of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ~1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration (~1 mg/mL) as the standard.

    • Spiked Sample: To test specificity, spike the sample solution with known potential impurities if available.

  • Analysis and Calculation:

    • Inject a blank (diluent), followed by the standard solution six times (for precision), and then the sample solution in duplicate.

    • Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Self-Validating System

To trust the results, the method itself must be validated according to ICH guidelines.[8][10]

Caption: Workflow for HPLC analytical method validation.

  • Specificity: The ability to assess the analyte in the presence of other components.[8][10] This is demonstrated by showing that impurity peaks are well-resolved from the main peak in a spiked sample.

  • Linearity: A series of dilutions of the standard stock are prepared and injected to create a calibration curve. The method is linear if the plot of concentration versus peak area yields a straight line with a correlation coefficient (R²) ≥ 0.999.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[11] This is essential for quantifying trace impurities.

  • Accuracy & Precision: Accuracy is the closeness to the true value, tested by spike recovery. Precision is the closeness of repeated measurements, calculated as the relative standard deviation (RSD) of multiple injections.[9][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

While HPLC provides quantitative data, it reveals little about the chemical structure. NMR spectroscopy, particularly ¹H NMR, is unparalleled for confirming the identity of the main component and identifying structural impurities.[7][13][14]

Rationale for Use:

  • ¹H NMR provides a "fingerprint" of the molecule, with each unique proton environment producing a distinct signal. The chemical shift, integration (signal area), and multiplicity (splitting pattern) all provide clues to the structure.

  • It can detect non-chromophoric impurities that might be invisible to a UV detector in HPLC.

  • Quantitative NMR (qNMR) can be used as a primary method for purity determination by integrating the signal of the analyte against a certified internal standard of known purity.[15]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS). DMSO-d₆ is often a good choice for aromatic compounds due to its high solubilizing power.[16]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving overlapping signals in complex aromatic regions.

  • Data Analysis:

    • Identity Confirmation: Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts. The aromatic protons of the benzoxazole core are expected in the downfield region (δ 6.8–8.8 ppm).[17] The aldehyde proton will be a highly deshielded singlet (typically δ 9.5-10.5 ppm).

    • Impurity Detection: Look for small, unassigned peaks. The integration of these peaks relative to the main compound's peaks can give a semi-quantitative estimate of impurity levels.

Mass Spectrometry (MS): Unambiguous Identity and Impurity Elucidation

Mass spectrometry provides a precise measurement of the molecular weight of the compound, serving as a definitive identity test. When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of unknown impurity peaks seen in the chromatogram.[17][18][19]

Rationale for Use:

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap provide a highly accurate mass measurement (typically to within 5 ppm). This allows for the determination of the elemental formula, greatly increasing confidence in the compound's identity.[17]

  • Fragmentation (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, a characteristic pattern is produced that can be used for structural elucidation of both the main compound and any co-eluting impurities.

Experimental Protocol: LC-MS Analysis
  • System: An HPLC system coupled to a mass spectrometer (e.g., Agilent Q-TOF).

  • Method: Use the same HPLC method as described in Section 1. The flow can be split before entering the MS source if necessary.

  • MS Settings:

    • Ionization Mode: Electrospray Ionization (ESI) is common for polar molecules and is typically run in positive mode ([M+H]⁺) for this compound.[17]

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the calculated exact mass of this compound (C₁₄H₉NO₂, Exact Mass: 223.0633).[20]

    • Examine the mass spectra of any impurity peaks to propose their elemental formulas and potential structures.

Comparative Analysis of Purity Validation Techniques

The following table summarizes the strengths and limitations of each technique in the context of analyzing this compound.

Technique Primary Purpose Strengths Limitations Typical Data Output
HPLC-UV Quantitative PurityHigh precision & accuracy; Excellent for separating isomers; Well-established for regulatory submissions.[8][10]Requires a chromophore; May not detect non-UV active impurities; Peak co-elution can occur.Chromatogram showing peaks with retention times and area %.
¹H NMR Structural IdentityUnambiguous structure confirmation; Detects non-chromophoric impurities; qNMR for absolute quantification.[13][15]Lower sensitivity than HPLC for trace impurities; Signal overlap can complicate analysis.Spectrum showing chemical shifts, integrations, and multiplicities.
LC-MS Molecular Weight IDDefinitive molecular weight confirmation (HRMS); Powerful for identifying unknown impurities.[17][19]Response can be non-linear, making quantification challenging without standards for each impurity.Mass spectrum (m/z) for each chromatographic peak.
FTIR Functional Group IDFast, simple, and non-destructive; Confirms presence of key functional groups (e.g., C=O of aldehyde, C=N of oxazole).[16][18]Provides little information on overall purity; Not suitable for complex mixtures.Spectrum showing absorbance vs. wavenumber.

Conclusion: An Integrated Strategy for Confident Purity Assessment

Validating the purity of a critical synthetic intermediate like this compound demands a rigorous, multi-faceted approach. Relying on a single analytical result, such as an HPLC area percent, provides an incomplete and potentially misleading picture.

By integrating the quantitative power of a validated HPLC method with the unambiguous structural insights from NMR and the definitive mass confirmation from MS, researchers can build a comprehensive and trustworthy purity profile. This orthogonal strategy ensures that a sample is not only free from significant impurities but also structurally correct, providing the highest level of confidence for its use in demanding research and development applications. This integrated approach embodies the principles of scientific integrity, ensuring that the data generated is robust, reliable, and fit for its intended purpose.[9]

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
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  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • PharmaTutor. (n.d.). Analytical method validation: A brief review.
  • Ahamad, T., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • Balaswamy, G., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. TSI Journals.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • Gökçe, M., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. PubMed Central.
  • PubChem. (n.d.). This compound.
  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities.
  • Benchchem. (n.d.). 5-Nitro-1,3-benzoxazole-2-carbaldehyde.
  • ResearchGate. (2015). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole.
  • Prajapat, R. P., et al. (2011). QSAR modeling of benzoxazole derivatives as antimicrobial agents. Der Pharmacia Lettre.
  • Ertan, T., et al. (2009). Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. European Journal of Medicinal Chemistry.
  • Verma, B. K., et al. (n.d.). QSAR studies on benzoxazoles and oxazolo pyridines as antifungal agents.
  • FUJIFILM Wako. (n.d.). Reference Material for qNMR.
  • Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

A Comparative Analysis of the Biological Activity of 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzisoxazole scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activity of 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde and its structurally related analogs. While direct experimental data for this specific molecule is limited in publicly accessible literature, a critical examination of the biological activities of closely related 3-substituted-2,1-benzisoxazoles allows for insightful structure-activity relationship (SAR) discussions and predictions of its potential therapeutic profile. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction: The Versatility of the 2,1-Benzisoxazole Core

The 2,1-benzisoxazole (anthranil) skeleton is a privileged heterocyclic system, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The arrangement of the nitrogen and oxygen atoms in the isoxazole ring, fused to a benzene ring, imparts unique electronic and steric properties that govern its interaction with biological targets. The substituent at the 3-position of the 2,1-benzisoxazole ring has been shown to be a critical determinant of the nature and potency of its biological effects.[4][5] This guide focuses on derivatives with a phenyl group at this key position and explores how further substitutions on the benzisoxazole ring, such as the introduction of a carbaldehyde group at the 5-position, may modulate this activity.

Comparative Biological Activity of 3-Substituted-2,1-benzisoxazole Analogs

A key study by Chaker et al. provides valuable experimental data on a series of 3-substituted-2,1-benzisoxazoles, offering a foundation for our comparative analysis.[4] While the target compound, 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde, was not explicitly evaluated, the study systematically explores the impact of various substituents at the 3-position on cytotoxicity, antiplasmodial, and antimicrobial activities.

Cytotoxicity against MCF-7 Human Breast Cancer Cells

The in vitro cytotoxicity of several 3-substituted-2,1-benzisoxazole derivatives was assessed against the MCF-7 human breast cancer cell line. The results, summarized in Table 1, highlight the significant influence of the substituent at the 3-position on the antiproliferative activity.

Compound ID3-SubstituentIC50 (µM) against MCF-7[4]
1 -H> 50
2 -NH2> 50
3 -C(=O)Ph11.2
4 -C(=O)Me> 50
11 -CH=NPh10.5
12 -CH2-NHPh25.6
Table 1: Cytotoxicity of 3-substituted-2,1-benzisoxazole analogs against MCF-7 cells.

From this data, a clear SAR emerges. The unsubstituted (Compound 1 ) and 3-amino (Compound 2 ) derivatives exhibit negligible cytotoxicity. In contrast, the introduction of a 3-acyl group, particularly a benzoyl group (Compound 3 ), leads to a significant increase in anticancer activity. Similarly, the imine derivative (Compound 11 ) also demonstrates potent cytotoxicity. This suggests that an extended aromatic system at the 3-position, capable of engaging in π-π stacking or other hydrophobic interactions within a biological target, is favorable for cytotoxic activity. The reduced activity of the methylene-amino analog (Compound 12 ) compared to the imine (Compound 11 ) indicates that the rigidity of the double bond in the imine is important for maintaining an active conformation.

Based on these findings, it is plausible to hypothesize that 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde would exhibit significant cytotoxic activity. The presence of the 3-phenyl group aligns with the structural features of the most active compounds in this series. The electron-withdrawing nature of the 5-carbaldehyde group could further enhance this activity by modulating the electronic properties of the benzisoxazole ring system.

Antimicrobial Activity

The same series of compounds was evaluated for their antimicrobial activity against a panel of bacteria and fungi. The minimum inhibitory concentrations (MICs) are presented in Table 2.

Compound IDS. aureus MIC (µg/mL)[4]B. subtilis MIC (µg/mL)[4]E. coli MIC (µg/mL)[4]P. aeruginosa MIC (µg/mL)[4]C. albicans MIC (µg/mL)[4]G. candidum MIC (µg/mL)[4]
1 > 128> 128> 128> 128> 128> 128
2 > 128> 128> 128> 128> 128> 128
3 6432> 128> 1286416
4 > 128> 128> 128> 128> 128> 128
11 3216> 128> 1283232
12 6432> 128> 1286464
Table 2: Antimicrobial activity (MIC in µg/mL) of 3-substituted-2,1-benzisoxazole analogs.

The antimicrobial activity profile mirrors the cytotoxicity data. The 3-benzoyl (Compound 3 ) and 3-imino (Compound 11 ) derivatives are the most active, particularly against Gram-positive bacteria (S. aureus and B. subtilis) and fungi (C. albicans and G. candidum). The lack of activity against Gram-negative bacteria (E. coli and P. aeruginosa) suggests a potential mechanism of action that is specific to Gram-positive organisms or an inability to penetrate the outer membrane of Gram-negative bacteria.

The aldehyde functionality in the target compound, 3-Phenyl-2,1-benzoxazole-5-carbaldehyde, is known to be a reactive group that can participate in the formation of Schiff bases with primary amines, such as those found in microbial proteins and enzymes. This could provide an additional mechanism for antimicrobial action, potentially broadening its spectrum of activity or increasing its potency compared to the analogs presented.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 3-substituted-2,1-benzisoxazoles, based on methodologies described in the literature.[4]

General Synthesis of 3-Substituted-2,1-benzisoxazoles

The synthesis of the 2,1-benzisoxazole core can be achieved through various methods. A common approach involves the cyclization of ortho-substituted nitroarenes.

G cluster_0 Synthesis of 3-Acyl-2,1-benzisoxazole 2-Nitro-alpha-bromoacetophenone 2-Nitro-α-bromoacetophenone 3-Acyl-2,1-benzisoxazole 3-Acyl-2,1-benzisoxazole 2-Nitro-alpha-bromoacetophenone->3-Acyl-2,1-benzisoxazole  Et3N, CH2Cl2, rt

Caption: General synthetic scheme for 3-acyl-2,1-benzisoxazoles.

Step-by-step protocol:

  • To a solution of the appropriate 2-nitro-α-bromoacetophenone (1 mmol) in dichloromethane (10 mL), add triethylamine (1.2 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-acyl-2,1-benzisoxazole.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G Cell_Seeding Seed MCF-7 cells in 96-well plates Compound_Treatment Treat cells with test compounds at various concentrations Cell_Seeding->Compound_Treatment Incubation_1 Incubate for 48 hours Compound_Treatment->Incubation_1 MTT_Addition Add MTT solution Incubation_1->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Formazan_Solubilization Add DMSO to dissolve formazan crystals Incubation_2->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-step protocol:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-step protocol:

  • Prepare a twofold serial dilution of each test compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of benzisoxazole derivatives are often attributed to their ability to interact with various enzymes and signaling pathways. For anticancer activity, potential targets include protein kinases, topoisomerases, and histone deacetylases.[6] The planar aromatic structure of these compounds facilitates intercalation with DNA or binding to the active sites of enzymes.

G Benzisoxazole_Derivative 3-Phenyl-2,1-benzisoxazole Derivative Kinase_Inhibition Protein Kinase Inhibition Benzisoxazole_Derivative->Kinase_Inhibition Topoisomerase_Inhibition Topoisomerase Inhibition Benzisoxazole_Derivative->Topoisomerase_Inhibition HDAC_Inhibition HDAC Inhibition Benzisoxazole_Derivative->HDAC_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Topoisomerase_Inhibition->Apoptosis HDAC_Inhibition->Apoptosis Reduced_Proliferation Reduced Cancer Cell Proliferation Apoptosis->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Sources

A Spectroscopic Guide to 3-Phenyl-2,1-benzoxazole-5-carbaldehyde and Its Derivatives: Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive spectroscopic comparison of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde, a member of the anthranil (2,1-benzisoxazole) family, and its structurally related derivatives. Anthranils are recognized for their unique photophysical properties and serve as versatile scaffolds in medicinal chemistry and materials science.[1] A thorough understanding of their spectroscopic signatures is paramount for rational design and application. This document details the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS)—used for characterization. We will explore how subtle modifications to the core structure influence the resulting spectral data, providing researchers with the foundational knowledge to predict and interpret the properties of novel derivatives. All protocols and data interpretations are grounded in established principles and authoritative standards to ensure scientific integrity.

Introduction: The Anthranil Scaffold

Benzoxazole derivatives are a well-established class of heterocyclic compounds with significant applications in drug development and materials science due to their diverse pharmacological activities and notable photophysical properties.[2] The isomeric 2,1-benzisoxazoles, commonly known as anthranils, are a unique subset of this family.[3] Unlike the more stable 1,2-benzisoxazole and benzoxazole isomers, the arrangement of heteroatoms in the anthranil core leads to a disruption of aromaticity, rendering it the least stable of the three isomers.[3] This inherent instability, however, gives rise to interesting electronic properties that can be harnessed for various applications, including their use as π-conjugated bridges in molecular photosensitizers.[1]

The parent compound of this guide, this compound, possesses a core anthranil structure functionalized with a phenyl group at the 3-position and a carbaldehyde group at the 5-position. These substituents are expected to significantly influence the molecule's electronic and, consequently, its spectroscopic properties. The phenyl group extends the π-conjugation, while the electron-withdrawing carbaldehyde group can modulate intramolecular charge transfer (ICT) characteristics. This guide will systematically explore these influences by comparing the parent compound with hypothetical derivatives where substituents on the phenyl ring are varied.

General Workflow for Spectroscopic Characterization

The complete structural elucidation of a novel benzoxazole or anthranil derivative follows a logical and systematic progression of spectroscopic analyses. This workflow ensures the unambiguous determination of the molecular structure, from its elemental composition to the precise spatial arrangement of its atoms.[2]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Syn Synthesized Derivative Pur Purification (Chromatography/Recrystallization) Syn->Pur MS Mass Spectrometry (MS) (Molecular Weight & Formula) Pur->MS IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Structure) IR->NMR UV UV-Vis / Fluorescence (Photophysical Properties) NMR->UV Confirm Structural Elucidation & Confirmation UV->Confirm

Caption: General workflow for the spectroscopic characterization of benzoxazole derivatives.[2]

Comparative Spectroscopic Analysis

For the purpose of this guide, we will compare the spectroscopic data of the parent compound, This compound (1) , with two hypothetical derivatives: 3-(4-Methoxyphenyl)-2,1-benzoxazole-5-carbaldehyde (2) , featuring an electron-donating group (EDG), and 3-(4-Nitrophenyl)-2,1-benzoxazole-5-carbaldehyde (3) , featuring an electron-withdrawing group (EWG). While direct experimental data for these specific compounds is not available in the cited literature, the expected shifts and changes are inferred from established principles of substituent effects on aromatic systems.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[6] For benzoxazole and its isomers, ¹H and ¹³C NMR provide detailed information about substitution patterns and electronic environments.[6][7]

¹H NMR Spectroscopy: The aromatic protons of the benzoxazole core typically resonate in the downfield region (δ 7.0–8.5 ppm).[6] The aldehyde proton of the carbaldehyde group is expected to be even further downfield (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The electronic nature of the substituent on the 3-phenyl ring will subtly influence the chemical shifts of the protons on the benzoxazole core.

  • Derivative 2 (EDG -OCH₃): The electron-donating methoxy group will increase electron density on the phenyl ring and, to a lesser extent, on the benzoxazole core through resonance. This should result in a slight upfield shift (lower δ values) for the benzoxazole protons compared to the parent compound 1 .

  • Derivative 3 (EWG -NO₂): The electron-withdrawing nitro group will decrease electron density across the molecule, leading to a downfield shift (higher δ values) for the benzoxazole protons compared to 1 .

¹³C NMR Spectroscopy: The carbon signals of the benzoxazole core are characteristic. The C2 carbon (part of the oxazole ring) is typically highly deshielded, appearing around δ 160-168 ppm.[6] The bridgehead carbons and other aromatic carbons resonate in the δ 110-152 ppm range.[6] The aldehyde carbonyl carbon will be significantly deshielded, appearing in the δ 190-200 ppm region.

  • Substituent Effects: Similar to ¹H NMR, the EDG in derivative 2 will cause a slight shielding (upfield shift) of the benzoxazole carbons, while the EWG in derivative 3 will cause deshielding (downfield shift). These effects will be most pronounced on the carbons of the 3-phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Moieties

CompoundDerivativeKey ¹H Shifts (ppm)Key ¹³C Shifts (ppm)
1 This compoundAldehyde-H: ~10.0; Aromatic-H: 7.2-8.5Carbonyl-C: ~192; Aromatic-C: 110-165
2 3-(4-Methoxyphenyl)-...Aldehyde-H: ~9.9; Aromatic-H: 6.9-8.4Carbonyl-C: ~191; Aromatic-C: 110-164
3 3-(4-Nitrophenyl)-...Aldehyde-H: ~10.1; Aromatic-H: 7.4-8.7Carbonyl-C: ~193; Aromatic-C: 112-168

Note: These are predicted values based on general principles and may vary depending on the solvent and other experimental conditions.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[2][8]

  • C=O Stretch (Aldehyde): All three compounds will exhibit a strong, sharp absorption band characteristic of an aldehyde carbonyl group, typically in the range of 1690-1715 cm⁻¹. The electronic nature of the substituent on the phenyl ring can slightly shift this frequency. The EDG in derivative 2 may lower the frequency slightly, while the EWG in derivative 3 may increase it.

  • C=N Stretch: The C=N stretching vibration of the isoxazole ring is expected in the region of 1610-1650 cm⁻¹.[9]

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region will be present, corresponding to the C=C stretching vibrations of the benzene and phenyl rings.[7]

  • C-O Stretch: The C-O stretching of the isoxazole ring will appear in the 1000-1300 cm⁻¹ region.

  • -NO₂ Stretches (Derivative 3): Derivative 3 will show two strong characteristic bands for the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.[7][9]

UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of molecules.[2][4] Benzoxazole derivatives are known for their interesting fluorescent properties, which are highly sensitive to their chemical environment and substitution patterns.[4][5][10]

UV-Visible Absorption: The UV-Vis spectra are expected to show intense absorption bands corresponding to π-π* transitions within the conjugated aromatic system.[11][12] The position of the maximum absorption wavelength (λmax) will be highly dependent on the extent of conjugation and the nature of the substituents.

  • Derivative 2 (EDG -OCH₃): The electron-donating methoxy group will likely cause a red-shift (bathochromic shift) in the λmax compared to the parent compound 1 . This is due to the increased electron density in the π-system, which lowers the energy of the π-π* transition.

  • Derivative 3 (EWG -NO₂): The electron-withdrawing nitro group, which also extends conjugation, is also expected to cause a red-shift in λmax. The extent of this shift will depend on the interplay between its electron-withdrawing nature and its contribution to the overall conjugated system.

Fluorescence Emission: Many benzoxazole derivatives are fluorescent, and their emission properties are also strongly influenced by substituents.[4][5] The wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF) are key parameters.

  • Stokes Shift: The difference between the absorption maximum (λmax) and the emission maximum (λem) is known as the Stokes shift. A large Stokes shift is often indicative of a significant change in geometry or electronic distribution upon excitation, such as intramolecular charge transfer (ICT).[11]

  • Substituent Effects on Emission:

    • Derivative 2 (EDG -OCH₃): The EDG is expected to enhance fluorescence and potentially lead to a red-shifted emission compared to 1 , due to the stabilization of the excited state.

    • Derivative 3 (EWG -NO₂): Nitro groups are often fluorescence quenchers. Therefore, derivative 3 is expected to have a significantly lower fluorescence quantum yield compared to 1 and 2 .

Table 2: Predicted Photophysical Properties

CompoundDerivativePredicted λmax (nm)Predicted λem (nm)Predicted Quantum Yield (ΦF)
1 This compound~350-380~420-460Moderate
2 3-(4-Methoxyphenyl)-...~360-390~440-480High
3 3-(4-Nitrophenyl)-...~370-400~450-500Low to negligible

Note: These are predicted values and are highly solvent-dependent.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[2] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[13][14]

For all three compounds, the molecular ion peak (M⁺) will be prominent. Common fragmentation pathways for benzoxazole-type structures may involve the cleavage of the oxazole ring and loss of small neutral molecules like CO, HCN, or substituents from the phenyl ring.[13]

  • Derivative 2 (EDG -OCH₃): Fragmentation may involve the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group.

  • Derivative 3 (EWG -NO₂): Characteristic fragment ions corresponding to the loss of NO (m/z 30) or NO₂ (m/z 46) are expected.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key spectroscopic techniques discussed. Adherence to these protocols, along with guidelines from organizations like IUPAC for data reporting, promotes FAIR (Findable, Accessible, Interoperable, and Reusable) data principles.[15][16][17]

Protocol 1: NMR Sample Preparation and Analysis

G start Start: Purified Sample weigh Weigh 1-10 mg (¹H) or 10-50 mg (¹³C) of sample start->weigh dissolve Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire Spectrum (Set parameters: scans, pulse sequence) transfer->acquire process Process Data (FT, phasing, baseline correction) acquire->process analyze Analyze Spectrum (Chemical shifts, integration, coupling) process->analyze end End: Structural Information analyze->end

Caption: Workflow for NMR sample preparation and analysis.

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the purified derivative for ¹H NMR, or 10-50 mg for ¹³C NMR.[6]

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved; sonication may be necessary.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This typically requires a significantly larger number of scans than ¹H NMR.[6]

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[18]

    • Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.[2]

Protocol 2: UV-Visible and Fluorescence Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, chloroform, or acetonitrile) at a known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution. For UV-Vis, concentrations are typically in the 1-10 µM range. For fluorescence, solutions should be more dilute to avoid inner filter effects; absorbance at the excitation wavelength should not exceed 0.1.[19]

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank.

    • Record the absorption spectrum of each diluted sample over the desired wavelength range (e.g., 250-500 nm).[2]

    • Identify the wavelength(s) of maximum absorption (λmax).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Record the emission spectrum, scanning over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • The relative fluorescence quantum yield (ΦF) can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[19][20][21]

    • Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the standard (Istd) and the sample (Ismp).

    • Calculate the quantum yield using the following equation: Φsmp = Φstd * (Ismp / Istd) * (ηsmp² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.[19]

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[2]

    • The sample may need to be filtered to remove any particulate matter.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

    • Acquire the mass spectrum in full scan mode over a relevant m/z range to identify the molecular ion.

    • For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to determine the elemental composition.

    • If desired, perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.

Conclusion

The spectroscopic characterization of this compound and its derivatives provides a clear illustration of structure-property relationships in this important class of heterocyclic compounds. By systematically analyzing the data from NMR, IR, UV-Vis, fluorescence, and mass spectrometry, researchers can gain a deep understanding of how electronic modifications to the core structure influence its fundamental properties. The electron-donating and electron-withdrawing substituents on the 3-phenyl ring serve as effective modulators of the electronic environment, leading to predictable shifts in spectroscopic signals. This guide provides the foundational knowledge and robust experimental protocols necessary for researchers in medicinal chemistry and materials science to confidently synthesize, characterize, and apply novel benzoxazole and anthranil derivatives in their respective fields.

References

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  • American Chemical Society. (n.d.). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

  • Reiser, A., et al. (1976). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society. Retrieved from [Link]

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  • DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025). The Anthranil Core as a π‑Conjugated Bridge in the Synthesis of Molecular Photosensitizers. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

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Sources

Comparative Analysis of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde Cross-Reactivity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a critical endeavor. The benzoxazole moiety is a prominent heterocyclic structure found in a wide array of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] 3-Phenyl-2,1-benzoxazole-5-carbaldehyde is one such molecule, presenting a unique combination of a benzoxazole core, a phenyl substituent, and a reactive carbaldehyde group.[6] While this aldehyde functional group is a versatile handle for synthetic modifications, it also introduces a significant potential for cross-reactivity with biological nucleophiles, a critical consideration in drug development.[7]

This guide provides a comprehensive comparative analysis of the potential cross-reactivity of this compound. We will explore the inherent reactivity of its core functional groups, propose a panel of comparator molecules, and detail robust experimental protocols to quantitatively assess its selectivity and off-target interaction profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks associated with aldehyde-containing scaffolds in therapeutic agent design.

Molecular Profile and Hypothesized Cross-Reactivity

The chemical structure of this compound combines three key features that dictate its potential for biological interactions:

  • The Benzoxazole Core: This privileged scaffold is known to interact with various biological macromolecules and is a core component of several marketed drugs.[4] Its planar nature allows for potential intercalation with DNA or binding to flat hydrophobic pockets in proteins. Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting interactions with multiple target classes.[1][2][5]

  • The Phenyl Group: This substituent at the 3-position significantly influences the molecule's lipophilicity and steric profile, governing its solubility, membrane permeability, and potential for hydrophobic interactions within protein binding sites.

  • The Carbaldehyde Group: This is the most significant contributor to potential cross-reactivity. Aldehydes are electrophilic and can readily react with nucleophilic residues on proteins, such as the side chains of lysine (forming Schiff bases) and cysteine (forming thiazolidine derivatives).[7][8] This can lead to covalent modification of off-target proteins, potentially causing idiosyncratic adverse drug reactions.[9] The reactivity of aromatic aldehydes, like the one in our subject molecule, is generally considered to be less than that of aliphatic aldehydes.[7]

Based on this structural analysis, the primary hypothesis is that this compound may exhibit off-target activity through two main mechanisms: non-covalent interactions mediated by the benzoxazole-phenyl scaffold and covalent interactions driven by the reactive aldehyde.

Selection of Comparator Molecules for Cross-Reactivity Profiling

To contextualize the cross-reactivity of this compound, a carefully selected panel of comparator molecules is essential. The following molecules are proposed to dissect the contributions of the different functional groups to the overall reactivity profile.

Comparator Molecule Structure Rationale for Inclusion
1. 3-Phenyl-2,1-benzoxazole 3-Phenyl-2,1-benzoxazoleNegative Control for Aldehyde Reactivity: Lacks the aldehyde group, allowing for the assessment of the baseline cross-reactivity of the benzoxazole-phenyl scaffold.
2. Benzaldehyde BenzaldehydePositive Control for Aldehyde Reactivity: A simple aromatic aldehyde to benchmark the intrinsic reactivity of the aldehyde functional group in a similar chemical environment.
3. 3-(4-Biphenylyl)-2,1-benzoxazole-5-carbaldehyde 3-(4-Biphenylyl)-2,1-benzoxazole-5-carbaldehydeStructural Analog with Increased Lipophilicity: This analog, with an additional phenyl ring, helps to evaluate the influence of increased size and lipophilicity on off-target interactions.[10]
4. A Known Covalent Kinase Inhibitor (e.g., Ibrutinib) IbrutinibBenchmark for Covalent Inhibition: Provides a reference for a clinically approved covalent inhibitor, allowing for a comparative assessment of the potency and selectivity of covalent modification.

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged experimental approach is necessary to thoroughly characterize the cross-reactivity profile of this compound. The following diagram outlines a logical workflow for this assessment.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC B Glutathione (GSH) Reactivity Assay A->B Assess intrinsic electrophilicity C Broad Kinase Screening Panel A->C Evaluate off-target kinase interactions D Cellular Thermal Shift Assay (CETSA) C->D Confirm target engagement in cellular context E Cytotoxicity Profiling in Multiple Cell Lines D->E Assess general cellular toxicity F Chemoproteomic Profiling (Activity-Based Protein Profiling) E->F Identify covalent adducts globally G Comparative Analysis of IC50/Ki Values H Identification of Off-Targets I Structure-Activity Relationship (SAR) Analysis H->I Inform medicinal chemistry efforts

Caption: A tiered workflow for the comprehensive assessment of small molecule cross-reactivity.

Detailed Experimental Protocols

Rationale: Kinases are a large family of enzymes that are common off-targets for many small molecule drugs, leading to toxicity. A broad kinase panel screen is a standard and essential step in early drug discovery to assess selectivity.[11][12][13]

Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of this compound and comparator molecules in 100% DMSO.

  • Assay Panel: Utilize a commercial kinase screening service (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's HotSpot™) that offers a broad panel of over 300-500 human kinases.[11][12]

  • Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits. The assay typically measures the residual kinase activity, often using a radiometric format with ³³P-ATP for direct measurement of substrate phosphorylation.[12][14]

  • IC50 Determination: For any kinase where inhibition is greater than 50% in the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). Use a 10-point, 3-fold serial dilution starting from 10 µM.

  • Data Analysis: Calculate IC50 values using a non-linear regression fit (log(inhibitor) vs. response). Compare the IC50 values across the panel for the test compound and comparators.

Rationale: CETSA is a powerful method to verify direct target engagement in a cellular environment.[15][16] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This assay can also uncover off-target engagements within the cell.[17][18][19]

Protocol:

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HEK293, HeLa) to ~80% confluency. Treat cells with the test compound (e.g., at 10x the IC50 from a primary assay, or a standard concentration like 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate soluble and aggregated proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blot using an antibody specific to a hypothesized target or a known off-target identified in the kinase screen. Alternatively, a mass spectrometry-based approach (thermal proteome profiling) can be used for a global, unbiased assessment of target and off-target engagement.[15]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Rationale: To globally identify proteins that are covalently modified by the aldehyde group, an activity-based protein profiling (ABPP) approach can be employed. This method uses chemical probes to map the reactive sites in a proteome.[20]

Protocol:

  • Probe Synthesis: If not commercially available, synthesize an alkyne- or azide-functionalized analog of this compound to serve as a probe for click chemistry.

  • Cell Lysate Treatment: Treat a cell lysate with the probe molecule for a defined period. In a parallel experiment, pre-treat the lysate with an excess of the parent compound (this compound) before adding the probe. This serves as a competition experiment to identify specific targets.

  • Click Chemistry and Enrichment: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-modified proteins. Enrich the biotinylated proteins using streptavidin-coated beads.

  • Mass Spectrometry: Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of adduction.[21][22]

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered potential covalent targets of this compound.

Data Presentation and Interpretation

The data generated from these assays should be tabulated for clear comparison.

Table 1: Comparative Kinase Selectivity Profile

Compound Primary Target IC50 (nM) Number of Off-Targets (>50% Inh. at 1 µM) Selectivity Score (S-Score)
This compoundTBDTBDTBD
3-Phenyl-2,1-benzoxazoleTBDTBDTBD
BenzaldehydeTBDTBDTBD
3-(4-Biphenylyl)-2,1-benzoxazole-5-carbaldehydeTBDTBDTBD
Ibrutinib0.5 (BTK)9TBD

Table 2: Summary of Covalent Off-Target Identification

Compound Number of Identified Covalent Adducts Top 3 Off-Target Proteins (by MS Signal Intensity)
This compoundTBDTBD
BenzaldehydeTBDTBD

Interpretation:

  • Kinase Profiling: A highly selective compound will have a low number of off-target hits. Comparing the profile of the title compound to its analog without the aldehyde will reveal kinases that are potentially inhibited through covalent modification.

  • CETSA: A significant thermal shift for a specific protein provides strong evidence of target engagement in a physiological context. The absence of a shift for other proteins suggests a lack of interaction.

  • Chemoproteomics: The identification of specific protein adducts confirms the covalent reactivity of the aldehyde group and provides a list of potential off-targets that can be further investigated for functional consequences.

Conclusion and Future Directions

This compound is a molecule with potential therapeutic applications, but its aldehyde functional group necessitates a thorough evaluation of its cross-reactivity. The experimental framework outlined in this guide provides a robust strategy for characterizing its selectivity and identifying potential off-targets. By comparing its reactivity profile to carefully chosen comparator molecules, researchers can gain a clear understanding of the structure-activity relationships governing both on-target potency and off-target liabilities. The insights gained from these studies will be invaluable for guiding medicinal chemistry efforts to optimize this scaffold, potentially by modifying the aldehyde to a less reactive group or by altering other parts of the molecule to enhance selectivity, ultimately leading to the development of safer and more effective therapeutic agents.

References

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Efficacy Analysis: 3-Phenyl-2,1-benzoxazole-5-carbaldehyde in the Landscape of Established Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the dynamic field of medicinal chemistry, the quest for novel molecular scaffolds with enhanced therapeutic efficacy and selectivity is perpetual. Among the myriad of heterocyclic compounds, the benzoxazole and its isomeric benzisoxazole core have emerged as a "privileged scaffold" due to their presence in a wide array of biologically active compounds.[1] This guide provides a comparative analysis of the therapeutic potential of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde, a representative of the benzisoxazole class, against established anticancer and antimicrobial agents.

While direct comparative experimental data for this compound is not yet extensively available in the public domain, this guide will leverage data from structurally related benzisoxazole and benzoxazole derivatives to provide a foundational efficacy comparison. This analysis aims to highlight the potential of this chemical class and underscore the necessity for further targeted investigation.

Introduction to this compound and the Benzisoxazole Scaffold

The 2,1-benzisoxazole (anthranil) ring system is a versatile heterocyclic motif that has garnered significant attention for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The substituent at the 3-position of the benzisoxazole ring plays a crucial role in modulating its biological activity. The presence of a phenyl group in this compound suggests potential for various biological interactions, while the carbaldehyde group at the 5-position offers a reactive site for further chemical modifications and potential covalent interactions with biological targets.

The rationale for comparing this compound class to established drugs stems from the recurrent findings that benzoxazole and benzisoxazole derivatives often exhibit potent biological activities, in some cases comparable or superior to standard therapeutics.[3][4] This guide will focus on two key therapeutic areas where these derivatives have shown promise: oncology and microbiology.

Comparative Anticancer Efficacy

Benzoxazole and benzisoxazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[3][5] A plausible mechanism for their anticancer effect involves the inhibition of key signaling pathways crucial for tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[3][6]

Comparative Data

The following table presents a summary of the in vitro cytotoxic activity of representative benzisoxazole/benzoxazole derivatives against various cancer cell lines, compared with established anticancer drugs. It is crucial to note that these are not direct data for this compound but for structurally related compounds, providing an insight into the potential of this chemical class.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Benzisoxazole Derivative 75 MV4-11 (AML)2[1]
Benzoxazole Derivative 12l HepG2 (Hepatocellular Carcinoma)10.50[3]
Benzoxazole Derivative 12l MCF-7 (Breast Cancer)15.21[3]
Doxorubicin HepG2 (Hepatocellular Carcinoma)~1-5[5]
Doxorubicin MCF-7 (Breast Cancer)~0.5-2[5]
Etoposide Various Cell Lines~1-10
Sorafenib HepG2 (Hepatocellular Carcinoma)5.93 - 8.51

IC50 values for established drugs can vary significantly based on the specific cell line and experimental conditions.

Mechanism of Action: VEGFR-2 Inhibition

Many benzoxazole derivatives exert their anticancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3] By blocking the ATP binding site of VEGFR-2, these compounds can inhibit its downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and ultimately, tumor angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h (cell attachment) Cell_Culture->Incubation1 Treatment 3. Add serially diluted compounds Incubation1->Treatment Incubation2 4. Incubate for 48-72h Treatment->Incubation2 Add_MTT 5. Add MTT reagent Incubation2->Add_MTT Incubation3 6. Incubate for 2-4h Add_MTT->Incubation3 Add_Solvent 7. Add solubilization solvent (e.g., DMSO) Incubation3->Add_Solvent Read_Absorbance 8. Measure absorbance at ~570 nm Add_Solvent->Read_Absorbance Calculate_IC50 9. Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Standard MTT Assay Workflow for Determining IC50 Values.

Comparative Antimicrobial Efficacy

The benzoxazole and benzisoxazole scaffolds are also recognized for their potent antimicrobial activities against a wide range of bacterial and fungal pathogens. [7][8][9]Their mechanism of action in bacteria is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. [9]

Comparative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzisoxazole/benzoxazole derivatives against various microbial strains, in comparison to established antimicrobial drugs. As with the anticancer data, these values are for related compounds and serve as an indicator of the potential of the chemical class.

Compound/DrugMicrobial StrainMIC (µg/mL)Reference
Benzisoxazole Derivative 29 Geotrichum candidum44.8 µM[1]
Benzoxazole Derivative 47 Pseudomonas aeruginosa0.25
Benzoxazole Derivative 4c Staphylococcus aureus12.5[4]
Ciprofloxacin Pseudomonas aeruginosa~0.25 - 1
Ciprofloxacin Staphylococcus aureus~0.12 - 2
Fluconazole Candida albicans~0.25 - 4

MIC values for established drugs can vary depending on the specific strain and testing conditions.

Mechanism of Action: Bacterial DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. [9]Benzoxazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, inhibiting its activity. This leads to the disruption of DNA replication and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_process Normal DNA Supercoiling DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP ATP ATP->DNA_Gyrase Benzoxazole Benzoxazole Derivative Benzoxazole->DNA_Gyrase Inhibits ATP Binding

Caption: Mechanism of Bacterial DNA Gyrase Inhibition by Benzoxazole Derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution 1. Prepare serial dilutions of compound in broth Inoculation 3. Inoculate each well of a 96-well plate Serial_Dilution->Inoculation Inoculum_Prep 2. Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation 4. Incubate for 18-24h Inoculation->Incubation Visual_Inspection 5. Visually inspect for turbidity (growth) Incubation->Visual_Inspection Determine_MIC 6. Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->Determine_MIC

Caption: Broth Microdilution Workflow for MIC Determination.

Conclusion and Future Directions

The collective evidence from studies on benzisoxazole and benzoxazole derivatives suggests that this compound belongs to a chemical class with significant potential in both oncology and infectious diseases. The demonstrated potent in vitro activities of its analogues, often targeting key enzymes like VEGFR-2 and DNA gyrase, provide a strong rationale for its further investigation.

However, it is imperative to conduct direct, head-to-head comparative studies of this compound against established clinical agents. Such studies are essential to accurately determine its efficacy, selectivity, and potential for development as a novel therapeutic agent. Future research should focus on:

  • Synthesis and Characterization: Ensuring the purity and well-defined structure of the target compound.

  • In Vitro Efficacy: Comprehensive screening against a broad panel of cancer cell lines and microbial strains to determine IC50 and MIC values.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the compound.

  • In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and toxicity in relevant animal models.

By systematically addressing these research questions, the true therapeutic potential of this compound can be unveiled, potentially leading to the development of a next-generation therapeutic with improved clinical outcomes.

References

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A Senior Application Scientist's Guide to 3-Phenyl-2,1-benzoxazole-5-carbaldehyde: A Comparative Analysis of Computational and Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. In this guide, we delve into a comparative analysis of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde, a heterocyclic compound of interest, by juxtaposing its experimental data with computational predictions. This approach not only validates theoretical models but also provides a deeper understanding of the molecule's behavior, which is crucial for rational drug design and materials science.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide array of biological activities.[1][2] The addition of a phenyl ring and a carbaldehyde group to this core structure introduces further opportunities for chemical modification and biological interaction. Here, we will explore the synergy between in-silico predictions and laboratory-based characterization.

Molecular Structure: A Tale of Two Perspectives

The foundational aspect of understanding any molecule is its three-dimensional structure. For this compound (C₁₄H₉NO₂), both experimental techniques and computational methods provide valuable insights into its geometry.[3]

Computational Modeling: Density Functional Theory (DFT) has emerged as a powerful tool for predicting molecular geometries with high accuracy.[4][5] A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311G++(d,p).[4][6] These calculations typically provide the structure in the gaseous phase, free from intermolecular interactions.

Spectroscopic Fingerprints: Bridging Theory and Reality

Spectroscopy offers a powerful means to probe the chemical environment of atoms and bonds within a molecule. Here, we compare the expected experimental spectroscopic data for this compound with computationally predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

Table 1: Comparison of Expected Experimental and Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton Expected Experimental Range (ppm) Predicted Computational Range (ppm) *
Aldehydic (-CHO)9.8 - 10.29.5 - 10.0
Aromatic (Benzoxazole)7.5 - 8.57.3 - 8.3
Aromatic (Phenyl)7.4 - 7.87.2 - 7.7

*Predicted ranges are based on DFT calculations on similar structures.[7][8]

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton of the molecule.

Table 2: Comparison of Expected Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Expected Experimental Range (ppm) Predicted Computational Range (ppm) *
Carbonyl (C=O)188 - 195185 - 192
Aromatic (Benzoxazole)110 - 160108 - 158
Aromatic (Phenyl)125 - 140123 - 138

*Predicted ranges are based on DFT calculations on similar structures.[8]

The correlation between experimental and theoretical NMR data is often excellent, though deviations can arise due to solvent effects and the specific functional and basis set used in the calculations.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Comparison of Key Experimental and Predicted IR Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Expected Experimental Range (cm⁻¹) Predicted Computational Range (cm⁻¹)
Aldehyde (C=O)Stretching1690 - 17151680 - 1705
Aromatic (C=C)Stretching1450 - 16001440 - 1590
Benzoxazole (C=N)Stretching1550 - 16501540 - 1640
C-O-CAsymmetric Stretch1200 - 12751190 - 1265

Computational frequency calculations often systematically overestimate vibrational frequencies, and thus, the calculated values are typically scaled by a factor (e.g., ~0.96) to improve agreement with experimental data.[10]

Experimental Protocols: A Practical Guide

To ensure the scientific integrity of this comparison, we outline the standard experimental procedures for obtaining the spectroscopic data.

Synthesis of this compound

A common route for the synthesis of benzoxazole derivatives involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[2] For the title compound, a plausible synthetic route is the reaction of 2-amino-4-formylphenol with benzoyl chloride, followed by a cyclization step.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-formylphenol in a suitable solvent such as pyridine.

  • Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with constant stirring.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for several hours to facilitate cyclization.

  • Workup: Cool the reaction mixture and pour it into ice-cold water. The solid product is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Spectroscopic Characterization Workflow

G A Molecular Structure Input B Geometry Optimization (DFT: B3LYP/6-311G++(d,p)) A->B C Frequency Calculation B->C D NMR Shielding Calculation (GIAO) B->D E IR Spectrum Prediction C->E F NMR Chemical Shift Prediction D->F

Caption: A typical workflow for the computational prediction of spectroscopic data for this compound.

Step-by-Step Computational Protocol:

  • Structure Building: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized to its lowest energy conformation using DFT, for instance, with the B3LYP functional and the 6-311G++(d,p) basis set in a quantum chemistry software package. [4][6]3. Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Calculations: The magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level. [7]The chemical shifts are then calculated relative to a reference compound (e.g., TMS) computed at the same level of theory.

Conclusion

The convergence of computational and experimental data for this compound provides a robust and comprehensive understanding of its chemical nature. While experimental data provides the ground truth, computational modeling offers a powerful predictive tool and a means to interpret experimental findings at a deeper electronic level. For researchers in drug discovery and materials science, this dual approach is invaluable for accelerating the design and development of novel molecules with desired properties. The methodologies and comparative data presented in this guide serve as a practical framework for the characterization of this and other related heterocyclic compounds.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde (CAS No. 94752-06-4). As a specialized aromatic heterocyclic compound, its handling and disposal require a rigorous adherence to safety protocols to ensure the protection of laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that prioritize safety, regulatory compliance, and scientific integrity.

The core principle of this guide is risk mitigation. Due to the absence of comprehensive, publicly available toxicological data for this specific molecule, it must be treated as a hazardous substance. All procedures outlined below are based on established best practices for handling novel chemical entities and analogous compounds.

Hazard Assessment and Waste Characterization

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. This compound is an organic compound featuring a benzoxazole heterocyclic ring and an aldehyde functional group.[1][2] While specific hazard data is limited, an assessment can be made by examining structurally related molecules.

  • Benzoxazole Moiety: The benzoxazole core is a common scaffold in pharmacologically active compounds, indicating a high potential for biological activity.[3][4][5]

  • Aldehyde Group: Aldehydes as a class can be irritants and sensitizers.[6]

  • Analogous Compounds: Related structures, such as 2-Phenylbenzoxazole, are classified as causing skin and eye irritation, with the potential for respiratory irritation.[7]

Table 1: Hazard Profile and Waste Classification

ParameterAssessmentRationale & Guidance
Physical State SolidHandle with engineering controls (e.g., chemical fume hood) to prevent dust inhalation.[10]
Toxicity Profile Unknown; Assumed HazardousThe toxicological properties have not been fully investigated.[10][11] Treat as a hazardous substance.
Potential Hazards Skin, Eye, and Respiratory IrritantBased on analogous structures like 2-Phenylbenzoxazole.[7]
Chemical Class Aromatic Heterocyclic AldehydeThis classification informs segregation. It is a non-halogenated organic solid.
EPA Waste Status Hazardous WastePer EPA and laboratory safety guidelines, chemical waste must be treated as hazardous unless explicitly determined otherwise.[8][12][13]

Core Disposal Principle: Collection for Off-Site Incineration

The primary and only recommended disposal method for this compound is collection by a licensed hazardous waste management company.

Prohibited Disposal Methods:

  • DO NOT dispose of this chemical down the drain.[8][14] This is strictly forbidden for water-insoluble and potentially toxic organic compounds.

  • DO NOT attempt to neutralize the aldehyde group. While some simple aldehydes like formaldehyde can be neutralized, such procedures are not validated for this compound and may create unknown, potentially more hazardous byproducts.[12][15]

  • DO NOT dispose of in regular trash or allow it to evaporate in a fume hood as a means of disposal.[8]

Rationale: Entrusting disposal to a certified vendor ensures the chemical is handled in compliance with all local, state, and federal regulations, typically involving high-temperature incineration.[12] This method guarantees the complete destruction of the organic molecule, preventing environmental contamination.

Disposal Workflow Diagram

The following diagram outlines the logical flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_transfer Waste Transfer Phase cluster_storage Accumulation & Disposal Phase start Identify Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Waste Container ppe->container labeling Prepare Hazardous Waste Label container->labeling transfer Transfer Waste Solid into Container labeling->transfer seal Securely Seal Container transfer->seal saa Place Container in Satellite Accumulation Area (SAA) seal->saa log Log Waste in Laboratory Inventory saa->log ehs Request Pickup via Institutional EHS Office log->ehs

Caption: Disposal workflow from identification to final pickup request.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure.

  • Eye Protection: ANSI Z87.1 compliant safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile).

  • Body Protection: A standard laboratory coat.

Rationale: This is a fundamental safety measure to prevent skin and eye irritation from accidental contact with the chemical powder or its residue.[16]

Step 2: Select and Prepare the Waste Container

Choose a container that is compatible with solid organic waste and can be securely sealed.

  • Container Type: A high-density polyethylene (HDPE) or glass container with a screw-top cap is ideal.[13]

  • Container Condition: The container must be clean, dry, and in good condition, with no cracks or leaks.[17]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[12]

    • Full Chemical Name: "this compound".

    • CAS Number: "94752-06-4".

    • Hazard identification (e.g., "Irritant").

    • The date accumulation begins.

Rationale: Proper containment and labeling are legal requirements under the EPA's Resource Conservation and Recovery Act (RCRA).[13] Accurate labeling ensures that everyone who handles the container is aware of its contents and associated hazards, which is critical for safe transport and final disposal.[17]

Step 3: Transfer the Waste

Carefully transfer the solid this compound waste into the prepared container.

  • Location: Perform this transfer inside a certified chemical fume hood to contain any airborne dust.

  • Tools: Use a dedicated spatula or scoop.

  • Filling: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spillage.[13]

  • Sealing: Once the transfer is complete, securely fasten the cap. Wipe the exterior of the container with a damp cloth to remove any residual chemical.

Rationale: Using a fume hood minimizes the risk of inhaling fine particles. Leaving adequate headspace in the container is a standard safety practice to prevent pressure buildup or spills during movement.[17]

Step 4: Store the Waste Container

Place the sealed and labeled container in a designated waste storage area.

  • Location: The container must be stored in a designated Satellite Accumulation Area (SAA).[12][17] This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Segregation: Store the container with other non-halogenated solid organic waste. Ensure it is kept separate from incompatible materials, especially strong acids, bases, and oxidizing agents.[17]

Rationale: SAAs are mandated by the EPA to ensure that hazardous waste is stored safely and managed effectively before it is collected.[17] Proper segregation prevents dangerous chemical reactions from occurring in the waste storage area.[17]

Step 5: Arrange for Disposal

Follow your institution's procedures for having the waste collected.

  • Contact: Notify your institution's Environmental Health & Safety (EHS) office or equivalent department.

  • Request: Submit a chemical waste pickup request, providing all the information from the waste label.

Rationale: Only trained EHS professionals or licensed waste vendors should transport hazardous waste from the SAA to the central accumulation area and ultimately to the disposal facility.[8][9]

Management of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable items such as gloves, weigh boats, or pipette tips that are contaminated with this compound should be placed in a designated solid hazardous waste container (often a labeled bag or drum) for incineration.

  • Empty Original Container: A container that has held a standard hazardous waste can be disposed of as regular trash only after all contents have been removed to the greatest extent possible (e.g., by scraping out remaining solid).[8] The label must be fully defaced or removed to prevent confusion.[8]

    • Note: If the chemical were classified as an "acute hazardous waste" (P-listed), the container would require triple-rinsing.[8] Since the acute toxicity is unknown, the most conservative approach is to treat the emptied container as hazardous waste itself and place it with other solid waste for disposal.

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